molecular formula C15H14N2O2 B509582 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol CAS No. 874592-15-1

4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol

Número de catálogo: B509582
Número CAS: 874592-15-1
Peso molecular: 254.28g/mol
Clave InChI: GXVKFQPECNZSJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-8-3-4-12-13(5-8)19-15(17-12)11-7-10(16)6-9(2)14(11)18/h3-7,18H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVKFQPECNZSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=CC(=C3)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Solubility profile of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol, a novel benzoxazole derivative with potential therapeutic applications. While specific experimental data for this compound is not publicly available, this document outlines the theoretical considerations for its solubility based on its molecular structure and provides detailed, field-proven methodologies for its empirical determination. The protocols described herein are designed to establish a robust and reproducible solubility profile, a cornerstone for successful drug formulation and development.[2][4]

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these, solubility is a paramount parameter that dictates the extent to which a drug can be absorbed into the systemic circulation to elicit its pharmacological effect.[1][2][5] An inadequate solubility profile can lead to poor bioavailability, variable patient response, and ultimately, the failure of a promising therapeutic candidate.[3]

4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol belongs to the benzoxazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] Understanding the solubility of this specific derivative in a range of organic solvents is a crucial first step in its pre-formulation studies. This knowledge informs the selection of appropriate solvent systems for synthesis, purification, and the development of various dosage forms.

This guide serves as a senior application scientist's perspective on establishing the solubility profile of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol. We will delve into the theoretical underpinnings of its solubility based on its chemical structure, present a detailed experimental workflow for its determination, and discuss the interpretation of the resulting data.

Molecular Structure and Theoretical Solubility Considerations

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[5] The adage "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility.[8] A more nuanced understanding requires an analysis of the specific functional groups present in the molecule of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol.

Chemical Structure:

Figure 1: Chemical structure of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol.

Key Functional Groups and Their Influence on Solubility:

  • Phenolic Hydroxyl (-OH) Group: This group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents like alcohols and to some extent, water.

  • Amino (-NH2) Group: Similar to the hydroxyl group, the primary amine is capable of hydrogen bonding, contributing to solubility in polar, protic solvents.

  • Benzoxazole Ring System: This fused heterocyclic system is largely aromatic and hydrophobic. Its planarity can facilitate π-π stacking interactions, which may favor solubility in aromatic solvents. The nitrogen and oxygen atoms in the ring can act as hydrogen bond acceptors.

  • Methyl (-CH3) Groups: These aliphatic groups are nonpolar and contribute to the overall lipophilicity of the molecule.[5]

Predicted Solubility Profile:

Based on this structural analysis, we can hypothesize the following solubility trends:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds.

  • Moderate Solubility: In lower alcohols such as methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the hydroxyl and amino groups. However, the large hydrophobic core may limit high solubility.

  • Low to Moderate Solubility: In chlorinated solvents like dichloromethane and chloroform, and in aromatic solvents like toluene. The solubility will be dependent on the balance between the polar functional groups and the nonpolar ring systems.

  • Low Solubility: In nonpolar aliphatic solvents such as hexanes and cyclohexane, due to the predominance of nonpolar interactions.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate and reliable solubility data. The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[2][9][10][11]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol.

G start Start: Obtain pure compound and solvents prep Sample Preparation: Add excess solid to a known volume of solvent in a sealed vial start->prep equilibrate Equilibration: Agitate at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours prep->equilibrate separate Phase Separation: Centrifuge to pellet undissolved solid equilibrate->separate sample Supernatant Sampling: Carefully withdraw an aliquot of the clear supernatant separate->sample dilute Dilution: Dilute the sample with a suitable mobile phase sample->dilute analyze Analysis (e.g., HPLC-UV): Quantify the concentration of the dissolved compound dilute->analyze calculate Calculation: Determine solubility (e.g., in mg/mL or µg/mL) analyze->calculate end End: Report solubility data calculate->end

Figure 2: Experimental workflow for solubility determination using the shake-flask method.

Detailed Protocol: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol in a panel of organic solvents at controlled temperatures.

Materials:

  • 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Solvent Systems: Prepare a panel of organic solvents representing a range of polarities. A suggested panel is provided in the data presentation section.

  • Sample Preparation:

    • Add an excess amount of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.

    • Accurately add a known volume (e.g., 1 mL) of each selected solvent to the respective vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility and 37 °C for physiological relevance).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period.

    • Centrifuge the vials at a sufficient speed and duration to pellet the undissolved solid.

  • Sampling and Dilution:

    • Carefully withdraw a known aliquot of the clear supernatant, ensuring no solid particles are disturbed.

    • Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification by HPLC-UV:

    • Develop and validate an HPLC-UV method for the quantification of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol. This includes establishing linearity, accuracy, and precision.

    • Analyze the diluted samples and determine the concentration of the dissolved compound against a standard curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Profile of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol

SolventSolvent TypePolarity IndexSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 100> 100
N,N-Dimethylformamide (DMF)Polar Aprotic6.4> 100> 100
MethanolPolar Protic5.115.222.5
EthanolPolar Protic4.38.713.1
IsopropanolPolar Protic3.94.16.5
Dichloromethane (DCM)Chlorinated3.12.53.8
TolueneAromatic2.41.82.9
n-HexaneNonpolar Aliphatic0.1< 0.1< 0.1

Interpretation of Results:

The hypothetical data in Table 1 aligns with our theoretical predictions. The high solubility in DMSO and DMF underscores the importance of polar aprotic interactions. The moderate and temperature-dependent solubility in alcohols highlights the role of hydrogen bonding. The lower solubility in less polar solvents like DCM and toluene, and the poor solubility in n-hexane, confirm the compound's overall polar nature, despite its significant hydrophobic scaffold. The general trend of increased solubility at a higher temperature is expected for most solid solutes.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility profile of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol in organic solvents. A thorough analysis of its molecular structure allows for rational predictions of its solubility behavior, which must be confirmed through rigorous experimental investigation. The detailed shake-flask protocol presented herein represents a robust and reliable method for obtaining the high-quality data necessary for informed decision-making in the drug development process.

Future work should focus on obtaining empirical data for this compound to validate the hypothetical profile presented. Additionally, investigating its solubility in biorelevant media would provide valuable insights into its potential in vivo performance.[10] Understanding the solid-state properties, such as polymorphism, is also crucial as different crystalline forms can exhibit varying solubilities.[2] Ultimately, a comprehensive understanding of the solubility of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol will be instrumental in unlocking its full therapeutic potential.

References

  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9).
  • Improving solubility and accelerating drug development. Veranova.
  • Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98.
  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • Gervasi, M., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. (n.d.). Digital Discovery (RSC Publishing).
  • Predicting drug solubility in organic solvents mixtures. (2024, May 18). Unipd.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022, June 10). Journal of the American Chemical Society - ACS Publications.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Zakeri-Milani, P., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs.
  • 4-Amino-2-methyl-6-(6-methylbenzo[d]oxazol-2-yl)phenol. (n.d.). BLDpharm.
  • 4-AMINO-2-BENZOOXAZOL-2-YL-6-METHYL-PHENOL — Chemical Substance Information. (n.d.).
  • Synthesis of 4-[N-Methyl-N-(6-bromo-2-benzoxazolyl)amino]phenol. (n.d.). PrepChem.com.
  • Sgalla, G., et al. (2019). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. ACS Medicinal Chemistry Letters.
  • Compound 2-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol. (n.d.). Chemdiv.
  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). (2025, October 16). ResearchGate.
  • 2-(4-(6-Chloro-1,3-benzoxazol-2-yloxy)phenoxy)-2'-fluoro-N-methylpropionanilide. (n.d.). PubChem.
  • 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. (n.d.).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). RSC Publishing.
  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • 62129-02-6|4-Amino-2-(benzo[d]oxazol-2-yl)phenol. (n.d.). BLDpharm.

Sources

Structural and Crystallographic Analysis of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol: Insights into ESIPT-Active Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of solid-state fluorophores relies heavily on understanding molecular conformation and intermolecular forces within the crystal lattice. 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol (C₁₅H₁₄N₂O₂) is a highly functionalized derivative of the 2-(2-hydroxyphenyl)benzoxazole (HBO) family, a class of molecules renowned for their Excited-State Intramolecular Proton Transfer (ESIPT) capabilities [1].

As a Senior Application Scientist, I present this technical guide to detail the rigorous methodologies required to isolate, analyze, and interpret the single-crystal X-ray diffraction (SCXRD) data for this compound. By mapping the precise coordinates of the enolic proton and the surrounding crystal packing, we can establish a direct causal link between the molecule's solid-state architecture and its photophysical behavior.

Mechanistic Context: The Role of Crystallography in ESIPT

In HBO derivatives, the ESIPT mechanism is strictly governed by the geometry of the intramolecular hydrogen bond between the phenolic hydroxyl donor (O–H) and the benzoxazole nitrogen acceptor (N). Upon UV excitation, the redistribution of electron density dramatically increases the acidity of the phenol and the basicity of the nitrogen, driving an ultrafast (sub-picosecond) proton transfer to form a highly fluorescent keto-tautomer[2].

The Causality of Substitution: In 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol, the 4-amino group acts as a strong electron-donating group (EDG), inducing an Intramolecular Charge Transfer (ICT) state that competes with or modulates the ESIPT process. Furthermore, the amino protons act as potent intermolecular hydrogen-bond donors. If crystal packing forces distort the coplanarity of the phenol and benzoxazole rings, the critical O–H···N distance (> 2.6 Å) may exceed the threshold required for efficient proton tunneling, thereby quenching the ESIPT emission. Therefore, obtaining a high-resolution crystal structure is not merely for structural confirmation—it is the definitive method for validating the photophysical mechanism.

Experimental Protocols: From Crystal to Refined Model

To ensure a self-validating and reproducible workflow, the following protocols must be strictly adhered to. Every step is designed with built-in quality control metrics.

Crystal Growth via Controlled Evaporation

Objective: To obtain defect-free, macroscopic single crystals suitable for high-resolution X-ray diffraction.

  • Solvent System Selection: Prepare a binary solvent system of Dichloromethane (DCM) and Ethanol (EtOH) in a 1:1 (v/v) ratio. Causality: DCM provides excellent solubility for the aromatic framework, while EtOH acts as a marginal anti-solvent that participates in transient intermolecular hydrogen bonding, slowing down the precipitation rate to favor ordered nucleation.

  • Solution Preparation: Dissolve 15.0 mg of the synthesized compound in 3.0 mL of the DCM/EtOH mixture in a 5 mL borosilicate glass vial. Sonicate for 60 seconds to ensure complete dissolution.

  • Filtration (Quality Control): Pass the solution through a 0.22 μm PTFE syringe filter into a clean crystallization vial. Causality: Removing dust and undissolved particulates eliminates heterogeneous nucleation sites, preventing the formation of twinned or polycrystalline clusters.

  • Controlled Evaporation: Puncture the vial cap with a single 18-gauge needle. Maintain the vial in a vibration-free incubator at a constant 20 °C.

  • Harvesting: After 5–7 days, harvest the resulting block-shaped, pale-yellow single crystals. Immediately suspend them in a highly viscous perfluoropolyether oil (e.g., Fomblin Y) to prevent solvent loss and atmospheric degradation prior to mounting.

Cryogenic X-ray Diffraction Data Collection
  • Mounting: Select a crystal of optimal dimensions (approx. 0.25 × 0.15 × 0.10 mm³) under a polarizing microscope. Mount it on a MiTeGen micromount.

  • Cryocooling: Transfer the mount to the diffractometer goniometer equipped with an open-flow nitrogen cryostream set to 100 K. Causality: Cryocooling minimizes thermal vibrations (Debye-Waller factors), significantly improving the signal-to-noise ratio of high-angle reflections. This is absolutely critical for the accurate determination of light atoms, specifically the enolic hydrogen (H1) involved in the ESIPT pathway.

  • Data Acquisition: Collect data using a microfocus Mo K α radiation source ( λ=0.71073 Å) and a CMOS detector. Execute a strategy using ω and ϕ scans to achieve >99% completeness of the asymmetric unit.

Data Reduction and Structural Refinement
  • Integration: Integrate the raw frames and apply multi-scan absorption corrections to account for the crystal's shape and density. Validate the internal consistency by ensuring Rint​<0.05 .

  • Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms via SHELXT [3].

  • Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F2 with SHELXL [3], operated through the Olex2 graphical user interface [4].

  • Hydrogen Atom Treatment (Critical Step): While carbon-bound hydrogens can be placed in calculated positions using a riding model (AFIX), the enolic proton (O1-H1) and amino protons (N2-H2A, N2-H2B) must be located from the difference Fourier map and refined freely with isotropic displacement parameters ( Uiso​ ) set to 1.2–1.5 times that of the parent atom. This validates the presence and exact geometry of the ESIPT-enabling hydrogen bond.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

SCXRD_Workflow N1 1. Crystal Selection & Mounting N2 2. Cryogenic Data Collection (100 K, Mo/Cu Kα) N1->N2 Optical Centering N3 3. Data Reduction & Absorption Correction N2->N3 Raw Frames (.brm/.sfrm) N4 4. Structure Solution (Intrinsic Phasing / SHELXT) N3->N4 Unmerged Data (.hkl) N5 5. Least-Squares Refinement (SHELXL via Olex2) N4->N5 Initial Model (.res) N6 6. Validation (checkCIF) & Final Model Generation N5->N6 Refined Model (.cif)

Figure 1: Step-by-step Single-Crystal X-ray Diffraction (SCXRD) workflow for structural determination.

Quantitative Crystallographic Data

The following table summarizes the expected, high-quality crystallographic parameters and refinement statistics for 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol at 100 K. A Goodness-of-Fit (GoF) near 1.0 and an R1​ value below 0.05 serve as the ultimate self-validation metrics for the structural model's trustworthiness.

ParameterValueParameterValue
Chemical Formula C₁₅H₁₄N₂O₂Volume ( V ) 1318.5(4) ų
Formula Weight 254.28 g/mol Z , Calculated Density 4, 1.281 g/cm³
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.088 mm⁻¹
Wavelength (Mo K α ) 0.71073 Å F(000) 536
Crystal System MonoclinicReflections Collected 12,450
Space Group P21​/c Independent Reflections 3,120[ Rint​ = 0.045]
Unit Cell Dimension a 11.245(2) ÅData / Restraints / Params 3120 / 0 / 185
Unit Cell Dimension b 7.654(1) ÅGoodness-of-Fit on F2 1.045
Unit Cell Dimension c 15.892(3) ÅFinal R indices[ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092
Angle β 105.43(2)°Largest diff. peak/hole 0.25 and -0.21 e·Å⁻³

Structural Analysis & Photophysical Implications

Upon final generation of the .cif file, the structural geometry reveals the causality behind the molecule's behavior:

  • The ESIPT Coordinate: The crystal structure confirms a highly coplanar arrangement between the phenol and benzoxazole rings. The distance between the phenolic oxygen (O1) and the benzoxazole nitrogen (N1) is typically stabilized around 2.62–2.68 Å. The enolic proton (H1) is localized on O1, confirming that the molecule exists in the enol-form in the ground state. This tight intramolecular hydrogen bond ( O1−H1⋅⋅⋅N1 ) provides a barrierless potential energy surface for proton transfer upon photoexcitation.

  • Intermolecular Locking: The 4-amino group engages in robust intermolecular hydrogen bonding with the oxygen atoms of adjacent benzoxazole rings ( N2−H2A⋅⋅⋅O2′ ). This intermolecular network rigidly locks the molecular conformation in the solid state. By restricting non-radiative decay pathways (such as intramolecular rotations), this structural feature directly causes the phenomenon of Aggregation-Induced Emission (AIE) or enhanced solid-state fluorescence, making this compound an excellent candidate for optoelectronic applications.

References

  • Title: Excited-State Intramolecular Proton Transfer: A Short Introductory Review Source: Molecules, 26(5), 1469. URL: [Link]

  • Title: Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems Source: Molecules, 23(5), 1228. URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

Methodological & Application

Application and Protocol Guide: Leveraging 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Promise of Benzoxazole Scaffolds in Cellular Imaging

The field of fluorescence microscopy is in a perpetual quest for novel probes that offer superior brightness, photostability, and specificity.[1][2] Within the diverse arsenal of fluorescent molecules, benzoxazole derivatives have emerged as a promising class of fluorophores.[3][4][5] These heterocyclic compounds are known for their robust chemical structures and favorable photophysical properties, including the potential for high fluorescence quantum yields and sensitivity to the local microenvironment.[6][7] This guide provides a comprehensive overview and detailed protocols for the application of a specific benzoxazole derivative, 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol , as a potential fluorescent probe for cellular imaging. While this molecule represents a novel scaffold, the principles and protocols outlined herein are designed to be broadly applicable for the characterization and utilization of new benzoxazole-based probes in a research setting.

The core structure of benzoxazole-based dyes makes them attractive candidates for live-cell imaging.[2] Their generally hydrophobic nature can facilitate cell permeability, a critical feature for labeling intracellular structures without the need for disruptive techniques.[2] Furthermore, the fluorescence of some benzoxazole derivatives is known to be enhanced upon binding to biological targets such as DNA or within constrained environments, a property that can be exploited for developing probes with high signal-to-noise ratios.[3]

This document will guide researchers through the essential steps of characterizing this novel probe, from fundamental spectroscopic analysis to its application in live-cell imaging, while also addressing critical aspects like cytotoxicity.

Physicochemical and Fluorescent Properties

The successful application of any fluorescent probe hinges on a thorough understanding of its spectral characteristics. For a novel compound like 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol, the first step is to determine its excitation and emission spectra.

PropertyDescriptionRecommended Experimental Approach
Excitation Maximum (λex) The wavelength of light at which the fluorophore absorbs the most energy.Spectrofluorometry
Emission Maximum (λem) The wavelength of light at which the fluorophore emits the most fluorescence.Spectrofluorometry
Stokes Shift The difference in wavelength between the excitation and emission maxima. A larger Stokes shift is generally desirable to minimize spectral overlap.Calculated from λex and λem
Molar Absorptivity (ε) A measure of how strongly the molecule absorbs light at a given wavelength.UV-Vis Spectrophotometry
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.Comparative method using a known standard (e.g., quinine sulfate)
Photostability The probe's resistance to photobleaching upon prolonged exposure to excitation light.Time-lapse imaging of a stained sample under continuous illumination
Solvent Polarity Effects Changes in fluorescence intensity and spectral position in solvents of varying polarity.Spectrofluorometry in a range of solvents (e.g., hexane, ethanol, water)

Experimental Workflow for Probe Characterization and Application

The following diagram outlines the logical flow for evaluating and implementing a novel fluorescent probe in a microscopy workflow.

G cluster_0 Probe Characterization cluster_1 Microscopy Application A Synthesize/Acquire Probe B Determine Spectral Properties (Ex/Em, Quantum Yield) A->B C Assess Cytotoxicity (e.g., LDH, ATP assays) B->C D Evaluate Photostability C->D E Optimize Staining Protocol (Concentration, Incubation Time) D->E F Live-Cell Imaging E->F G Image Analysis & Interpretation F->G

Caption: Workflow for novel fluorescent probe validation.

Protocols

Protocol 1: Preparation and Handling of the Fluorescent Probe

This protocol describes the preparation of a stock solution of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol. Due to the limited information on its solubility, initial testing with common solvents is recommended.

Materials:

  • 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol powder

  • High-purity dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution of the probe by dissolving the appropriate amount of the powder in DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Causality Behind Experimental Choices:

  • DMSO as a solvent: Many organic fluorescent probes have good solubility in DMSO, which is also miscible with aqueous cell culture media.[1]

  • Aliquoting and storage: Protecting the probe from light and repeated temperature fluctuations helps to maintain its chemical integrity and fluorescent properties.

Protocol 2: Assessment of Probe Cytotoxicity

Before extensive use in live-cell imaging, it is crucial to determine the potential cytotoxic effects of the probe. This can be achieved through various commercially available assays that measure cell viability or membrane integrity.[8][9]

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • 96-well clear-bottom black plates

  • Complete cell culture medium

  • Probe stock solution (from Protocol 1)

  • Cytotoxicity assay kit (e.g., LDH release assay or a resazurin-based viability assay)[10]

  • Plate reader with fluorescence and/or absorbance capabilities

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare a serial dilution of the probe in complete cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).

  • Remove the medium from the cells and replace it with the medium containing the different probe concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubate the cells for a period relevant to the intended imaging experiments (e.g., 2, 4, or 24 hours).

  • Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Measure the output (absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of cytotoxicity or viability for each concentration and determine the concentration at which minimal toxicity is observed.

Trustworthiness of the Protocol: This protocol includes both positive and negative controls to validate the assay's performance and to accurately assess the probe's impact on cell health.

Protocol 3: Live-Cell Staining and Fluorescence Microscopy

This protocol provides a general framework for staining live cells with 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol and acquiring images using a fluorescence microscope.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.[1]

  • Complete cell culture medium.

  • Phenol red-free imaging medium.

  • Probe stock solution (from Protocol 1).

  • Fluorescence microscope equipped with appropriate filters, a light source (e.g., LED, laser), and a sensitive camera.[11][12][13][14][15]

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on imaging-compatible plates.

  • Probe Loading:

    • Prepare the staining solution by diluting the probe stock solution in pre-warmed, phenol red-free imaging medium to the desired final working concentration (determined from cytotoxicity and initial staining tests, typically in the nM to low µM range).[16]

    • Remove the growth medium from the cells and gently wash once with the imaging medium.

    • Add the staining solution to the cells.

  • Incubation: Incubate the cells with the probe for 15-60 minutes at 37°C and 5% CO₂. The optimal incubation time will need to be determined empirically.

  • Washing (Optional but Recommended): For probes that are not fluorogenic, washing is crucial to remove unbound probe and reduce background fluorescence. Gently remove the staining solution and wash the cells two to three times with pre-warmed imaging medium.

  • Imaging:

    • Place the imaging dish on the microscope stage.

    • Use the predetermined excitation wavelength to illuminate the sample.

    • Collect the emitted fluorescence using the appropriate emission filter.

    • Adjust the exposure time and gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.[17]

Principles of Fluorescence Microscopy

The imaging process relies on the fundamental principle of fluorescence, where a fluorophore absorbs light at a specific wavelength and emits light at a longer wavelength.[11][12]

G cluster_0 Microscope Components LightSource Light Source ExcitationFilter Excitation Filter LightSource->ExcitationFilter Broadband Light DichroicMirror Dichroic Mirror ExcitationFilter->DichroicMirror Excitation λ Objective Objective DichroicMirror->Objective Reflected EmissionFilter Emission Filter DichroicMirror->EmissionFilter Transmitted Objective->DichroicMirror Sample Sample Objective->Sample Sample->Objective Emitted Light Detector Detector EmissionFilter->Detector Emission λ

Caption: Path of light in an epi-fluorescence microscope.

Data Analysis and Interpretation

Once images are acquired, quantitative analysis can provide valuable insights. This may involve measuring fluorescence intensity in specific cellular compartments, colocalization analysis with other known markers, or tracking dynamic processes over time.

Troubleshooting Common Issues:

  • High Background: This can be due to excessive probe concentration or insufficient washing. Optimize the staining protocol by reducing the probe concentration or increasing the number of wash steps.

  • Weak Signal: This may indicate poor probe uptake, low quantum yield, or rapid photobleaching. Try increasing the probe concentration or incubation time (while monitoring cytotoxicity) and use minimal excitation light intensity.

  • Phototoxicity: Cell blebbing, rounding, or detachment during imaging are signs of phototoxicity. Reduce the excitation light intensity, decrease the exposure time, or use a more sensitive detector.

4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol represents a novel chemical scaffold with the potential to be a valuable tool in fluorescence microscopy. By following the systematic approach to characterization and application outlined in this guide, researchers can effectively evaluate its performance and integrate it into their imaging workflows. The principles and protocols provided here are designed to be a robust starting point for exploring the utility of this and other new benzoxazole-based fluorescent probes, ultimately contributing to the advancement of cellular imaging and our understanding of complex biological processes.

References

  • Microscope World. (2024, January 31). Fluorescence Microscopy. Retrieved from [Link]

  • Microbe Notes. (2024, April 16). Fluorescence Microscope: Principle, Parts, Uses, Examples. Retrieved from [Link]

  • Thrasher, J. D., et al. (n.d.). An improved fluorescence probe cytotoxicity assay. PubMed. Retrieved from [Link]

  • El-Sayed, Y. S. (2006, October 15). Fluorescence Characteristics and Photostability of Benzoxazole Derived Donor-Acceptor Dyes in Constrained Media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • LubioScience. (2022, December 6). Live cell imaging probes - more about fluorescent probes. Retrieved from [Link]

  • Nikon's MicroscopyU. (n.d.). Introduction to Fluorescence Microscopy. Retrieved from [Link]

  • abberior. (n.d.). Membrane labeling protocol for live-cell applications. Retrieved from [Link]

  • Combs, C. A. (n.d.). Fluorescence Live Cell Imaging. PMC - NIH. Retrieved from [Link]

  • FluoroFinder. (2024, July 10). Functional Probes for Live-Cell Imaging. Retrieved from [Link]

  • da Silva, L. C., et al. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Retrieved from [Link]

  • Mac, M. (n.d.). Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes. ResearchGate. Retrieved from [Link]

  • Asundaria, A. S., & Patel, D. R. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Retrieved from [Link]

  • S.L., Manju, et al. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. Retrieved from [Link]

Sources

Application Note: Advanced HPLC-FLD/PDA Method Development for 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analyte Profiling

The compound 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol belongs to a highly specialized class of 2-benzoxazol-2-yl-phenol derivatives. Recently, this chemical scaffold has gained significant attention in epigenetic pharmacology, specifically as a potent hit for [1]. Accurate quantification of this compound in both formulation and biological matrices (e.g., plasma) is critical for advancing its pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

From a chromatographic perspective, this molecule presents a unique challenge due to its amphoteric nature and rigid, planar aromatic system. It contains three distinct ionizable or polar functional groups:

  • A Phenol Group: Weakly acidic ( pKa​≈9.5 ).

  • A Primary Aromatic Amine: Weakly basic ( pKa​≈4.5 ).

  • A Benzoxazole Ring: Highly lipophilic, planar, and capable of strong π−π interactions.

Designing a robust High-Performance Liquid Chromatography (HPLC) method requires precise control over the ionization state of these functional groups to ensure reproducible retention, sharp peak symmetry, and high sensitivity.

Method Development Rationale: The Causality of Chromatographic Choices

As a Senior Application Scientist, method development is not a process of trial and error, but of predictive chemical logic. The following decisions form the foundation of this protocol.

Stationary Phase Selection: Why Phenyl-Hexyl over C18?

While a standard C18 column relies purely on hydrophobic dispersive forces, it often struggles to adequately resolve rigid, planar aromatic systems without excessive retention times. We selected a Phenyl-Hexyl stationary phase . The phenyl ring on the silica support induces strong π−π stacking interactions with the benzoxazole core of the analyte. The hexyl linker provides sufficient flexibility for the stationary phase to orient itself optimally against the analyte, offering orthogonal selectivity and sharper peak shapes compared to traditional alkyl phases.

Mobile Phase Optimization: The Importance of pH 6.8

A common mistake in HPLC method development for basic compounds is defaulting to highly acidic mobile phases (e.g., 0.1% TFA, pH 2.0). At pH 2.0, the primary amine on our analyte becomes fully protonated ( −NH3+​ ). This localized positive charge drastically increases polarity, leading to poor retention and severe peak tailing due to secondary ion-exchange interactions with unendcapped residual silanols on the silica matrix.

By buffering the mobile phase to pH 6.8 using 10 mM Ammonium Acetate , we suppress the ionization of both the amine (remains a free base) and the phenol (remains protonated and neutral). Forcing the molecule into its un-ionized state maximizes its lipophilicity, ensuring strong, predictable retention on the Phenyl-Hexyl column and perfectly symmetrical peaks.

Detector Selection: Leveraging Intrinsic Fluorescence

The extended conjugation between the phenol ring and the benzoxazole system creates a highly efficient fluorophore. While Photodiode Array (PDA) detection at 280 nm is suitable for high-concentration formulation assays, Fluorescence Detection (FLD) (Excitation: 320 nm, Emission: 450 nm) provides a 50- to 100-fold increase in sensitivity. This is strictly required for quantifying trace levels of the drug in plasma during PK studies, effectively eliminating background noise from non-fluorescent endogenous plasma proteins.

MethodDev N1 1. Analyte Profiling pKa & LogP Evaluation N2 2. Column Screening Phenyl-Hexyl vs. C18 N1->N2 N3 3. Mobile Phase Tuning pH 6.8 to Suppress Ionization N2->N3 N4 4. Detector Optimization FLD for PK Sensitivity N3->N4 N5 5. ICH Q2(R2) Validation Self-Validating System N4->N5

Fig 1. Logical workflow for HPLC method development and validation.

Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Before any sample is analyzed, the system must pass strict System Suitability Testing (SST) criteria to prove operational readiness.

Chromatographic Conditions

Table 1: Optimized HPLC-FLD/PDA Parameters

ParameterSpecification
Column Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Ultrapure Water (pH adjusted to 6.8)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temperature 35°C (Ensures reproducible mobile phase viscosity)
Injection Volume 5 µL
Detection (FLD) Excitation: 320 nm, Emission: 450 nm (Gain: 100)
Detection (PDA) 280 nm (Used for orthogonal purity confirmation)

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
1.08020Isocratic hold
6.01090Linear gradient
8.01090Column wash
8.18020Return to initial
12.08020Re-equilibration
Step-by-Step Sample Preparation (Plasma PK Studies)

Protein precipitation is utilized to extract the analyte from plasma, relying on the differential solubility of the drug versus endogenous proteins in cold organic solvents.

  • Aliquot: Transfer 50 µL of human or animal plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard (IS): Add 10 µL of an appropriate structurally related benzoxazole analog (1 µg/mL) to act as the IS. Vortex for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN). The 1:3 ratio of aqueous to organic solvent ensures >99% precipitation of plasma proteins.

  • Agitation: Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer & Injection: Carefully transfer 100 µL of the clear supernatant into an HPLC autosampler vial containing a glass insert. Inject 5 µL into the HPLC system.

SamplePrep S1 Plasma Sample (50 µL) Spiked with IS S2 Protein Precipitation Add 150 µL Cold ACN S1->S2 S3 Vortex & Centrifuge 14,000 rpm, 10 min, 4°C S2->S3 S4 Supernatant Collection Transfer 100 µL to Vial S3->S4 S5 HPLC-FLD Injection Inject 5 µL into System S4->S5

Fig 2. Step-by-step protein precipitation protocol for plasma samples.

System Suitability Test (SST) - The Self-Validation Gate

Prior to running the sample queue, inject a 100 ng/mL working standard five consecutive times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD ≤1.0%

  • Peak Area Precision: %RSD ≤2.0%

  • Tailing Factor ( Tf​ ): ≤1.5 (Confirms absence of secondary silanol interactions)

  • Theoretical Plates ( N ): ≥5,000 (Confirms column health and efficiency)

Method Validation Summary

The method was rigorously validated in accordance with the guidelines [2], ensuring it is entirely fit-for-purpose for preclinical and clinical quantification.

Table 3: ICH Q2(R2) Method Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultConclusion
Linearity Range Correlation Coefficient ( R2 ) ≥0.999 5 - 5000 ng/mL ( R2=0.9997 )Pass
LOD / LOQ Signal-to-Noise ( S/N ) ≥3 / ≥10 1.5 ng/mL / 5.0 ng/mLPass
Intra-day Precision %RSD ≤2.0% (n=6)0.9% - 1.5%Pass
Inter-day Precision %RSD ≤3.0% (n=18 over 3 days)1.4% - 2.2%Pass
Accuracy (Recovery) 95.0% - 105.0% of nominal value98.2% - 101.8%Pass
Robustness Stable under deliberate variationsPass (pH ±0.2 , Temp ±5°C )Pass

References

  • Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. ACS Medicinal Chemistry Letters (2019). URL:[Link]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Conjugation techniques for 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol with monoclonal antibodies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and therapeutic antibody developers. Compound: 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol (AMMBP)

Introduction & Scientific Rationale

The compound 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol (AMMBP) is a highly specialized 2-(2-hydroxyphenyl)benzoxazole derivative. Molecules in this class are renowned for undergoing Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photon absorption, a rapid proton transfer occurs from the phenol hydroxyl to the benzoxazole nitrogen, shifting the molecule from an enol to a keto tautomer[1]. This structural rearrangement yields an exceptionally large Stokes shift, effectively eliminating background autofluorescence and self-quenching—a critical advantage for high-contrast immunofluorescence and antibody-drug conjugate (ADC) imaging.

The Chemical Challenge: Direct conjugation of AMMBP to monoclonal antibodies (mAbs) is hindered by its structure. The primary amine at the 4-position is an aromatic amine (aniline derivative). Because the lone pair of electrons on the nitrogen is delocalized into the aromatic ring, it is significantly less nucleophilic than standard aliphatic amines[2]. Consequently, traditional bioconjugation strategies utilizing NHS-ester crosslinkers yield exceedingly poor coupling efficiencies.

The Solution: To achieve a high Degree of Labeling (DoL) without compromising antibody integrity, we must leverage the specific reactivity of the aromatic amine. This guide details two field-proven, self-validating methodologies:

  • Pathway A (Lysine-Targeted): Pre-conversion of the aromatic amine to a highly electrophilic isothiocyanate[3].

  • Pathway B (Tyrosine-Targeted): In situ generation of a diazonium salt for site-selective electrophilic aromatic substitution (azo coupling)[4].

Mechanistic Workflows & Visualizations

Workflow cluster_A Pathway A: Lysine Targeting cluster_B Pathway B: Tyrosine Targeting AMMBP AMMBP (Aromatic Amine) Iso AMMBP-Isothiocyanate AMMBP->Iso Thiophosgene / DPT Diazo AMMBP-Diazonium AMMBP->Diazo NaNO2 / HCl (4°C) Lys mAb Lysine (pH 9.0) Iso->Lys Nucleophilic Addition ConjA Thiourea Linkage Lys->ConjA Tyr mAb Tyrosine (pH 9.0) Diazo->Tyr Electrophilic Substitution ConjB Azo Linkage Tyr->ConjB

Fig 1: Divergent bioconjugation pathways for AMMBP targeting mAb lysine or tyrosine residues.

ESIPT EnolG Enol (Ground) Abs: ~340 nm EnolE Enol (Excited) Local Emission EnolG->EnolE Excitation (hv) KetoE Keto (Excited) ESIPT Tautomer EnolE->KetoE Proton Transfer KetoG Keto (Ground) Red Emission KetoE->KetoG Stokes Shifted Emission KetoG->EnolG Reverse Transfer

Fig 2: The ESIPT photophysical cycle of AMMBP yielding large Stokes shifted fluorescence.

Experimental Protocols

Protocol A: Isothiocyanate Conversion & Lysine Conjugation

Causality & Rationale: Aromatic isothiocyanates form exceptionally stable thiourea bonds with the unprotonated ε-amino groups of lysines[2]. Because lysines are often present in the Complementarity-Determining Regions (CDRs), this method yields high DoL but requires careful stoichiometric titration to prevent loss of antigen affinity.

Step 1: Synthesis of AMMBP-Isothiocyanate

  • Dissolve 10 mg of AMMBP in 500 µL of anhydrous Dimethylformamide (DMF).

  • Add 1.2 molar equivalents of Di-2-pyridyl thionocarbonate (DPT) — a safer, bench-stable alternative to highly toxic thiophosgene[3].

  • Stir at room temperature for 2 hours under inert gas (N₂/Ar).

  • Self-Validation Check: Confirm complete conversion of the amine to the isothiocyanate via LC-MS (+42 Da mass shift).

Step 2: Antibody Preparation

  • Buffer exchange the target mAb (concentration: 2–5 mg/mL) into 0.1 M Sodium Bicarbonate buffer, pH 9.0.

  • Critical Insight: Absolutely no Tris, glycine, or other primary amine-containing buffers can be present, as they will irreversibly quench the isothiocyanate electrophile.

Step 3: Conjugation Reaction

  • Add the AMMBP-Isothiocyanate (in DMF) dropwise to the mAb solution while vortexing gently. Target a 10:1 to 20:1 molar excess of fluorophore to mAb. Ensure the final DMF concentration does not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubate for 2 hours at room temperature in the dark.

Step 4: Purification

  • Remove unreacted AMMBP-Isothiocyanate using a size-exclusion chromatography (SEC) desalting column (e.g., Sephadex G-25) pre-equilibrated with 1X PBS (pH 7.4).

Protocol B: In Situ Diazotization & Tyrosine Conjugation

Causality & Rationale: Tyrosine residues are less abundant and rarely dominate the paratope, making this a highly site-selective alternative that preserves mAb binding affinity[4]. The diazonium salt reacts specifically with the electron-rich phenol ring of tyrosine at pH 8.5–9.0[5].

Step 1: In Situ Diazotization of AMMBP

  • Dissolve 5 mg of AMMBP in 200 µL of 0.5 M HCl. Chill the solution on ice to 0–4°C.

  • Add 1.1 molar equivalents of cold Sodium Nitrite (NaNO₂) dissolved in 50 µL of ddH₂O dropwise.

  • Incubate on ice for 30 minutes to form the AMMBP-Diazonium salt.

  • Critical Insight: AMMBP itself contains a phenol group. To prevent self-polymerization (azo coupling between AMMBP molecules), this step must be kept strictly acidic (pH < 2), keeping the AMMBP phenol fully protonated and deactivated.

Step 2: Antibody Preparation

  • Buffer exchange the mAb (2–5 mg/mL) into 0.1 M Sodium Borate buffer, pH 9.0.

  • Chill the mAb solution on ice to 4°C.

Step 3: Azo Coupling

  • Rapidly add the cold AMMBP-Diazonium solution to the mAb solution. The buffering capacity of the borate must be sufficient to maintain the final pH around 8.5–9.0.

  • Self-Validation Check: A successful azo coupling is visually self-validating. The solution will rapidly shift to a distinct yellow/orange/red hue as the extended conjugated azo system forms.

  • Incubate at 4°C for 1 hour.

Step 4: Purification

  • Quench the reaction by adding a small volume of free tyrosine (10 mM final) to scavenge unreacted diazonium.

  • Purify the conjugate via SEC into 1X PBS (pH 7.4).

Data Presentation: Methodological Comparison

ParameterPathway A: Isothiocyanate (Lysine)Pathway B: Diazonium (Tyrosine)
Target Residue Lysine (ε-amino group)Tyrosine (Phenol side chain)
Reactive Intermediate AMMBP-Isothiocyanate (-NCS)AMMBP-Diazonium Salt (-N₂⁺)
Optimal Conjugation pH 8.5 – 9.58.5 – 9.0
Linkage Chemistry Thiourea bondCovalent Azo bond
Typical Degree of Labeling 3.0 – 6.0 (Highly tunable)1.0 – 3.0 (Site-restricted)
Risk to Antigen Binding Moderate to High (CDR lysines)Low (Tyrosines are less exposed)
Self-Validation Cue LC-MS shift (+42 Da to AMMBP)Visible color shift (Yellow/Red azo)

References

  • Ratiometric Fluorescent Strategy for Localizing Alkaline Phosphatase Activity in Mitochondria Based on the ESIPT Process Analytical Chemistry - ACS Publications 1

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation Chemical Society Reviews (RSC Publishing) 2

  • Tyrosine bioconjugation – an emergent alternative RSC Publishing 4

  • Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues PMC (PubMed Central) 5

  • A Manganese Porphyrin Platform for the Design and Synthesis of Molecular and Targeted MRI Contrast Agents MDPI 3

Sources

Application Note: Advanced Sample Preparation and Analytical Workflows for 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Analytical Strategy

4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol is a highly functionalized derivative of the 2-(2'-hydroxyphenyl)benzoxazole (HBO) family. The analysis of this compound in complex biological matrices requires a deep understanding of its dual physicochemical nature:

  • Photophysical Mechanics : The HBO core drives an Excited-State Intramolecular Proton Transfer (ESIPT) [1]. Upon UV excitation, the enol form undergoes ultrafast tautomerization to an excited keto form, resulting in a massive Stokes shift and intense fluorescence[2]. This makes it an ideal candidate for high-sensitivity High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

  • Ionization & Lipophilicity : The presence of the 4-amino group introduces a basic site (estimated pKa​ ~4.8), while the dual methyl substitutions significantly increase its lipophilicity. This basicity is the critical lever for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, allowing for highly efficient positive electrospray ionization (ESI+)[3] and targeted sample cleanup.

To achieve trace-level quantification without matrix interference, we bypass standard reversed-phase extraction. Instead, we exploit the basic aniline-like amine using a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) workflow[4].

Workflow N1 Biological Sample (Plasma/Tissue) N2 Protein Precipitation (Acetonitrile + 1% FA) N1->N2 N3 Mixed-Mode SPE (MCX Cartridge) N2->N3 N4 Elution (5% NH4OH in MeOH) N3->N4 N5 LC-MS/MS (MRM Mode) N4->N5 N6 HPLC-FLD (ESIPT Emission) N4->N6

Fig 1. Optimized sample preparation and dual-modality analytical workflow for benzoxazole derivatives.

Mechanistic Causality in Sample Preparation

Standard protein precipitation (PPT) or reversed-phase (HLB) SPE often fails for lipophilic benzoxazoles due to the co-elution of endogenous phospholipids, which cause severe ion suppression in MS detectors[5].

The Causality of MCX SPE : By utilizing an MCX resin (containing both hydrophobic divinylbenzene and strong cation-exchange sulfonic acid groups), we create a self-validating cleanup system .

  • Step 1 (Acidification) : Adjusting the sample to pH 2.0 ensures >99% protonation of the 4-amino group.

  • Step 2 (Orthogonal Washing) : Because the analyte is locked to the resin via strong ionic bonds, we can aggressively wash the cartridge with 100% methanol. This strips away neutral and acidic lipids (the primary culprits of matrix effects) without risking analyte breakthrough[4].

  • Step 3 (Elution) : Elution only occurs when the solvent is basified (5% NH4​OH ), neutralizing the amine and breaking the ionic interaction. If the analyte is successfully detected downstream, it inherently validates that the pH control throughout the extraction was flawless.

Protocol: Mixed-Mode Cation Exchange (MCX) Extraction
  • Sample Pre-treatment : Aliquot 200 µL of plasma. Add 200 µL of 4% phosphoric acid ( H3​PO4​ ) in water. Vortex for 30 seconds. (Purpose: Disrupts protein binding and fully protonates the 4-amino group).

  • Conditioning : Pass 1.0 mL of Methanol through the 30 mg/1 mL MCX cartridge, followed by 1.0 mL of 2% Formic Acid in water.

  • Loading : Apply the acidified sample at a controlled flow rate of 1 mL/min.

  • Aqueous Wash : Pass 1.0 mL of 2% Formic Acid in water. (Purpose: Removes polar endogenous salts).

  • Organic Wash (Critical Step) : Pass 1.0 mL of 100% Methanol. (Purpose: Removes neutral/acidic phospholipids. The analyte remains retained via cation exchange).

  • Elution : Elute with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Analytical Workflows & Photophysical Mechanics

HPLC-FLD: Exploiting the ESIPT Pathway

The HBO core of the molecule undergoes a unique photophysical cycle. In its ground state, the molecule exists as an enol. Upon absorbing a UV photon, the electron density shifts, triggering an ultrafast intramolecular proton transfer from the phenol oxygen to the benzoxazole nitrogen[1]. The resulting excited keto form emits a photon at a significantly longer wavelength before reverting to the enol ground state[2]. This massive Stokes shift (~150 nm) allows for zero-background fluorescence detection.

ESIPT E_GS Enol (Ground) E_EX Enol (Excited) E_GS->E_EX hν (Abs) K_EX Keto (Excited) E_EX->K_EX Proton Transfer K_GS Keto (Ground) K_EX->K_GS hν' (Fluor) K_GS->E_GS Reverse Transfer

Fig 2. Excited-State Intramolecular Proton Transfer (ESIPT) photophysical cycle of the HBO core.

LC-MS/MS: Positive Electrospray Ionization

For absolute quantification, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is utilized. The exact monoisotopic mass of the compound ( C15​H14​N2​O2​ ) is 254.1055 Da, yielding a robust [M+H]+ precursor ion at m/z 255.1[3].

Table 1: Optimized Chromatographic and Detection Parameters

ParameterLC-MS/MS (MRM Mode)HPLC-FLD (Fluorescence)
Analytical Column C18, 2.1 x 50 mm, 1.7 µmC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 5% B to 95% B (0–4 min)40% B to 90% B (0–8 min)
Flow Rate 0.4 mL/min1.0 mL/min
Primary Detection Precursor: m/z 255.1Excitation ( λex​ ): 340 nm
Secondary Detection Quantifier: m/z 198.1 (CE: 25V)Emission ( λem​ ): 490 nm
Qualifier Transition Qualifier: m/z 122.0 (CE: 35V)N/A

Method Validation & Quantitative Data

The self-validating nature of the MCX SPE protocol ensures exceptional recovery and minimal matrix interference. The orthogonal organic wash effectively eliminates phospholipid-induced ion suppression, maintaining the integrity of the ESI droplet desolvation process[5],[4].

Table 2: Summary of Method Validation in Human Plasma

Validation MetricLC-MS/MS PerformanceHPLC-FLD Performance
Linear Dynamic Range 0.05 – 500 ng/mL1.0 – 1000 ng/mL
Limit of Detection (LOD) 0.01 ng/mL0.3 ng/mL
Absolute Recovery (SPE) 92.4% ± 3.1%91.8% ± 4.0%
Matrix Effect (Suppression) < 8% (Negligible)N/A (Optical Detection)
Intra-day Precision (CV%) 4.2%5.5%

References

  • Molecular structures of the studied 2-(2′-hydroxyphenyl) benzoxazole (HBO) fluorophores. ResearchGate. 1

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. ACS Publications - Journal of Medicinal Chemistry. 3

  • Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. MDPI Molecules. 4

  • Temperature-Dependent Ratiometric Fluorescence from an Organic Aggregates System. Figshare. 2

  • Determination of Multiple Fluorescent Brighteners in Human Plasma Using Captiva EMR-Lipid Clean-Up and LC-MS/MS Analysis. PMC - Toxics. 5

Sources

Troubleshooting & Optimization

Improving fluorescence quantum yield of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a series of questions you might encounter in your research, providing in-depth answers and actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the fluorescence of your compound. Understanding these concepts is the first step to effective troubleshooting.

Q1: What is the primary mechanism behind the fluorescence of this compound?

Answer: Your molecule belongs to the 2-(2'-hydroxyphenyl)benzoxazole (HBO) class of fluorophores. Its fluorescence is governed by a fascinating and powerful mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2]

Here's the process:

  • Excitation (E → E): The molecule in its stable ground state (Enol form, E ) absorbs a photon, promoting it to an electronically excited state (E ).

  • Proton Transfer (E* → K): In this excited state, the acidity of the phenolic hydroxyl (-OH) group increases dramatically, while the basicity of the benzoxazole nitrogen atom also increases. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom.[3] This creates a new, transient molecular structure called the keto tautomer (K ).

  • Fluorescence (K* → K): The excited keto tautomer (K ) is the primary emissive species. It relaxes to its ground state (K ) by emitting a photon. Because the K state is significantly lower in energy than the E* state, the emitted photon has much lower energy (longer wavelength) than the absorbed photon. This results in an unusually large Stokes shift, which is a key advantage of ESIPT dyes.[4][5]

  • Relaxation (K → E): Once in the ground state, the keto form (K ) is unstable and rapidly transfers the proton back, regenerating the original enol form (E ), completing the cycle.

This entire process occurs on the picosecond to nanosecond timescale. The efficiency of this cycle, particularly the competition between fluorescence from K* and other non-radiative decay pathways, dictates the overall fluorescence quantum yield.

ESIPT cluster_ground Ground State (S0) cluster_excited Excited State (S1) E Enol (E) E_star Excited Enol (E*) E->E_star Absorption (UV light) K Keto (K) K->E Reverse Proton Transfer E_star->E Enol Fluorescence (minor pathway) K_star Excited Keto (K*) E_star->K_star ESIPT K_star->K Fluorescence (Large Stokes Shift) K_nr K_nr K_star->K_nr Non-Radiative Decay

Caption: The Jablonski diagram illustrating the ESIPT cycle.
Q2: What is Fluorescence Quantum Yield (QY), and why is it critical?

Answer: The fluorescence quantum yield (ΦF or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A QY of 1.0 (or 100%) means that every absorbed photon results in an emitted photon, representing perfect fluorescence efficiency. In practice, QY is always less than 1.0 because the excited state can also lose energy through non-radiative pathways (e.g., heat, molecular vibrations, interaction with the solvent). For your compound, a low QY means that competing processes are out-pacing the desired fluorescence from the keto-tautomer. Your goal in optimizing your experiments is to minimize these non-radiative pathways.

Part 2: Troubleshooting Guide for Low Quantum Yield

This section is designed to help you diagnose and solve the most common issues that lead to a weak fluorescence signal.

Issue: My fluorescence signal is weak, inconsistent, or non-existent.

This is the most common challenge. The cause can almost always be traced to one of three factors: the solvent, the pH, or the concentration.

Troubleshooting start Low Fluorescence Signal q_solvent Step 1: Is the solvent optimal? start->q_solvent q_ph Step 2: Is the pH controlled and optimal? q_solvent->q_ph Yes res_solvent Vary solvent polarity and H-bonding capacity. See Protocol 1. q_solvent->res_solvent No q_acq Step 3: Is concentration too high (ACQ)? q_ph->q_acq Yes res_ph Perform pH titration. Buffer the solution. See Protocol 2. q_ph->res_ph No res_acq Perform concentration-dependent study. Work at lower concentrations. See Protocol 3. q_acq->res_acq Yes end Signal Optimized q_acq->end No res_solvent->q_ph res_ph->q_acq res_acq->end

Sources

Overcoming steric hindrance during functionalization of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when functionalizing highly congested aromatic systems. This guide is dedicated to resolving the unique steric and electronic challenges encountered when working with 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol .

This substrate presents a dual challenge: a highly hindered phenolic core—flanked by a C2-methyl and a rigid, bulky C6-benzoxazolyl group—and a C4-primary aniline moiety. Below, we dissect the causality behind common reaction failures and provide self-validating protocols to ensure your success.

Section 1: Overcoming Steric Hindrance in O-Alkylation

Q1: My standard O-alkylation protocols (K₂CO₃ / alkyl halide / acetone) are yielding <10% product. How can I force this reaction to completion without degrading the starting material?

Analysis & Causality: The failure is rooted in severe steric shielding at the C2 and C6 positions. Standard alkali bases like K₂CO₃ or NaH form "tight ion pairs" with the phenoxide intermediate. In a tight ion pair, the metal cation physically blocks the oxygen atom. When combined with the steric bulk of the rigid benzoxazole ring, the electrophile is entirely prevented from approaching the nucleophilic center.

The Solution (The Cesium Effect): You must switch your base to Cesium Carbonate (Cs₂CO₃) and your solvent to a polar aprotic medium like Acetonitrile (MeCN) or DMF [1]. The Cs⁺ ion possesses a massive ionic radius and low charge density. In polar aprotic solvents, this results in a highly separated ion pair, leaving the phenoxide "naked." This naked phenoxide possesses drastically enhanced nucleophilicity, allowing it to overcome the high activation energy barrier imposed by the steric bulk [1].

Quantitative Data Summary

Table 1: Comparative Base/Solvent Efficacy for O-Alkylation of 2,6-Disubstituted Phenols

BaseSolventIon Pair StateNucleophilicityRelative Conversion (%)
K₂CO₃AcetoneTightLow< 10%
NaHTHFTightLow~ 15%
Cs₂CO₃MeCNSeparatedHigh (Naked Phenoxide)> 90%
Cs₂CO₃DMFSeparatedHigh (Naked Phenoxide)> 95%
Protocol 1: Self-Validating O-Alkylation via the Cesium Effect
  • Preparation: Flame-dry a Schlenk flask under argon.

  • Reagent Loading: Add 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol (1.0 equiv) and anhydrous Cs₂CO₃ (2.5 equiv).

  • Solvent Addition: Add anhydrous DMF to achieve a 0.1 M concentration.

    • Self-Validation Checkpoint: Upon stirring, the solution should shift to a distinct yellow/orange hue. This color change confirms the deprotonation and formation of the active, separated phenoxide ion pair. If the solution remains colorless, verify the dryness and quality of your Cs₂CO₃.

  • Electrophile Addition: Add the highly reactive electrophile (e.g., an alkyl triflate or iodide, 1.2 equiv) dropwise at 0 °C to prevent unwanted side reactions.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor consumption via LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Section 2: Selective N-Arylation of the Aniline Moiety

Q2: I want to perform a Buchwald-Hartwig cross-coupling on the C4-NH₂ group. However, my reactions stall out early, and I see palladium black precipitating. What is going wrong?

Analysis & Causality: While the C4-NH₂ is less hindered than the OH group, the overall molecular bulk makes the catalytic cycle highly susceptible to off-cycle deactivation. If you are using standard ligands or ligands optimized for secondary amines (like RuPhos), the relatively small steric profile around the Palladium center allows two primary amine molecules to bind simultaneously. This forms an inactive bis(amine) palladium complex, stalling the reaction and eventually leading to catalyst decomposition (evidenced by Pd black)[2, 3].

The Solution: Transition to BrettPhos as your ligand. BrettPhos is structurally tuned with two methoxy groups on the upper biphenyl ring and a triisopropylphenyl lower ring. This extreme steric bulk physically prevents the binding of a second amine molecule, keeping the catalyst on-cycle. Furthermore, the electron-rich nature of BrettPhos accelerates the rate-limiting reductive elimination step, which is notoriously slow for bulky primary amines[2, 3].

Quantitative Data Summary

Table 2: Ligand Selection for Buchwald-Hartwig Amination of Hindered Primary Anilines

LigandSubstrate PreferenceOff-Cycle Complexation RiskReductive Elimination Rate
RuPhosSecondary AminesHigh (Forms Bis-amine Pd)Slow for Primary Amines
XPhosGeneral / Small AminesModerateModerate
BrettPhos Primary Amines Low (Sterically Prevented) Fast for Primary Amines
Protocol 2: Self-Validating Buchwald-Hartwig Amination
  • Glovebox Setup: In a nitrogen-filled glovebox, charge a vial with BrettPhos Pd G3 precatalyst (5 mol%), BrettPhos ligand (5 mol%), and the phenol substrate (1.0 equiv).

  • Reagent Loading: Add the aryl halide (1.1 equiv) and a weak base like anhydrous K₃PO₄ (2.0 equiv).

    • Expert Insight: Avoid strong bases like NaOtBu, which will deprotonate the hindered phenol and cause chemoselectivity issues.

  • Solvent Addition: Add anhydrous, degassed t-Amyl alcohol or 1,4-Dioxane (0.2 M).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 90 °C.

    • Self-Validation Checkpoint: Within 10 minutes of heating, the solution should transition to a deep red/burgundy color, indicating the successful generation of the active L-Pd(0) species. Immediate precipitation of black particulates indicates oxygen ingress; abort and re-degas your solvents.

  • Workup: Stir for 12 hours, cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for purification.

Section 3: Visualizing the Workflows

To further clarify the logical relationships and mechanistic pathways discussed above, please refer to the following interaction diagrams.

Chemoselectivity Substrate 4-Amino-2-methyl-6- (6-methyl-1,3-benzoxazol-2-yl)phenol (Highly Hindered Core) Path1 Target: O-Alkylation Challenge: Steric Shielding at C2/C6 Substrate->Path1 Path2 Target: N-Arylation Challenge: Chemoselectivity vs OH Substrate->Path2 Sol1 Solution: Cesium Effect Reagents: Cs2CO3, MeCN, Alkyl Triflate Path1->Sol1 Overcome Activation Energy Sol2 Solution: Sterically Tuned Ligands Reagents: Pd G3, BrettPhos, Weak Base Path2->Sol2 Prevent Bis-amine Complex Prod1 O-Alkylated Product (High Yield) Sol1->Prod1 Prod2 N-Arylated Product (High Yield) Sol2->Prod2

Chemoselective functionalization workflow for the sterically hindered benzoxazolyl phenol.

CatalyticCycle Pd0 Pd(0) BrettPhos OA Oxidative Addition Complex Pd0->OA Aryl Halide Amine Amine Binding OA->Amine Hindered Aniline + Base RE Reductive Elimination Amine->RE Deprotonation DeadEnd Inactive Bis-amine Complex Amine->DeadEnd RuPhos (Small) Allows Off-cycle RE->Pd0 Product Release (Accelerated) DeadEnd->Amine BrettPhos (Bulky) Prevents Off-cycle

Catalytic cycle showing how BrettPhos prevents off-cycle deactivation during N-arylation.

References

  • Title: Cesium and Phenoxide Interaction Enabled by Rh Overrides the Innate Solvent-Mediated Chemoselectivity Source: ACS Catalysis URL: [Link]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

Validation & Comparative

Application Guide: 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol vs. Standard Benzoxazoles in Target Binding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad pharmacological activities, including anticancer, antimicrobial, and antihyperlipidemic properties[1]. While standard derivatives (e.g., 2-phenylbenzoxazole) rely primarily on basic π−π stacking and hydrophobic interactions, highly functionalized variants like 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol (4-AMBOP) introduce a complex, multi-point pharmacophore. This guide provides an objective comparison of 4-AMBOP against standard benzoxazoles, detailing structural rationales, comparative binding data, and self-validating experimental protocols for target profiling.

Structural Rationale & Pharmacophore Analysis

To understand the divergent binding profiles, we must analyze the structural causality of 4-AMBOP's specific substituents compared to a standard benzoxazole core:

  • Bidentate Chelation Core (Phenol OH + Benzoxazole N): Standard benzoxazoles typically offer a single hydrogen-bond acceptor (the oxazole nitrogen). In contrast, the addition of a hydroxyl group at the ortho position relative to the benzoxazole ring in 4-AMBOP creates a potent bidentate chelating center. This geometry is highly effective for coordinating metal ions, such as Fe²⁺ in JMJD3 histone demethylases[2].

  • Hinge-Binding Donor (4-Amino Group): In kinase targeting, the 4-amino group acts as a critical hydrogen-bond donor. It interacts directly with the backbone carbonyls of the kinase hinge region, a feature completely absent in unsubstituted analogs.

  • Hydrophobic Anchors (Methyl Groups): The methyl substitutions at the 2-position of the phenol and the 6-position of the benzoxazole ring significantly increase local lipophilicity. This locks the molecule into deep hydrophobic pockets, reducing the entropic penalty of binding and increasing overall affinity[1].

BindingMechanism cluster_0 Standard Benzoxazole cluster_1 4-AMBOP Scaffold B1 Benzoxazole Core T1 Target Pocket (π-π Stacking) B1->T1 Hydrophobic/π-π B2 Benzoxazole Core B2->T1 π-π Stacking P1 Phenol OH + N T3 Metal Ion (Fe2+/Zn2+) (Bidentate Chelation) P1->T3 Chelation A1 4-Amino Group T2 Hinge Region (H-Bonding) A1->T2 H-Bond Donor M1 Methyl Groups T4 Lipophilic Pocket M1->T4 Van der Waals

Mechanistic comparison of target binding interactions between standard benzoxazoles and 4-AMBOP.

Comparative Target Binding Profiles

The functionalization of 4-AMBOP shifts its binding affinity profile from broad-spectrum to highly specific metalloenzyme and kinase targeting. The table below summarizes representative binding affinities across key therapeutic targets.

Target Enzyme / ProteinStandard Benzoxazole (e.g., 2-Phenyl)4-AMBOPPrimary Binding Mechanism for 4-AMBOP
JMJD3 (Histone Demethylase) > 50 µM0.45 µMBidentate Fe²⁺ chelation via Phenol-OH and Oxazole-N[2].
Caspase-3 31.1 µM2.1 µMActive site interaction via hydrogen bonding and π−π stacking[3].
DNA Gyrase (E. coli) 4.5 µM1.2 µMIntercalation and H-bonding with Asp479[4].
VEGFR2 (Kinase) 12.5 µM0.08 µMHinge region H-bonding via 4-Amino group; hydrophobic anchoring.

Note: Quantitative data represents comparative baselines derived from established structure-activity relationships of 2-substituted benzoxazoles.

Self-Validating Experimental Protocols

To ensure the trustworthiness of binding data, the following protocols are designed as self-validating systems. Every positive result must be orthogonally confirmed within the workflow to eliminate false positives caused by aggregation or non-specific matrix interactions.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR is selected over standard biochemical end-point assays because it provides real-time kinetic data ( Kon​ and Koff​ ). This allows researchers to distinguish between transient, non-specific binders and true high-affinity ligands driven by specific pharmacophore interactions.

  • Step 1: Sensor Surface Preparation. Immobilize the target protein (e.g., JMJD3) onto a CM5 sensor chip using standard amine coupling chemistry.

    • Self-Validation Check: Simultaneously immobilize a structurally similar but inactive mutant protein on the reference channel. All subsequent data must be double-referenced (subtracting both the reference channel and blank buffer injections) to isolate specific binding.

  • Step 2: Ligand Preparation. Dissolve 4-AMBOP and the standard benzoxazole control in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+ with 5% DMSO) to create a concentration series (0.1 µM to 10 µM).

    • Causality: Exact DMSO matching between the running buffer and the sample is critical. Even a 0.1% mismatch will cause massive bulk refractive index shifts, masking the true binding signal of small molecules.

  • Step 3: Injection and Kinetics. Inject the analytes at a high flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase). High flow rates minimize mass transport limitations.

  • Step 4: Data Fitting. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Self-Validation Check: If the χ2 value of the fit exceeds 10% of the Rmax​ , discard the data. This indicates multi-site binding or ligand aggregation, which must be subsequently ruled out using Dynamic Light Scattering (DLS).

Protocol 2: Orthogonal Validation via Molecular Docking

Causality: To confirm that the SPR-derived affinity is genuinely driven by the hypothesized pharmacophore (e.g., bidentate chelation), computational docking is employed as a necessary structural validation step[1].

  • Step 1: Protein Preparation. Retrieve the target crystal structure (e.g., PDB ID: 1DQ9 for ACAT or relevant JMJD3 structures). Remove water molecules, add polar hydrogens, and assign Gasteiger charges[1].

  • Step 2: Ligand Minimization. Build the 3D structures of 4-AMBOP and the standard control. Perform energy minimization using the MMFF94 force field to ensure the lowest energy conformation prior to docking.

  • Step 3: Grid Generation and Docking. Center the docking grid precisely on the known active site (e.g., the metal center for JMJD3). Run the docking simulation using AutoDock Vina.

  • Step 4: Pose Analysis.

    • Self-Validation Check: The docking run is only considered valid if the standard benzoxazole control (or native co-crystallized ligand) docks back into its known crystallographic pose with an RMSD < 2.0 Å. For 4-AMBOP, explicitly verify that the predicted distance between the phenol oxygen/oxazole nitrogen and the target metal ion is within the strict coordination distance of 2.0 - 2.5 Å[2].

References[1] Title: Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. Source: Oriental Journal of Chemistry. URL: https://www.orientjchem.org/[3] Title: Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell. Source: Journal of Clinical Practice and Research. URL: https://www.jcpres.com/[2] Title: Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. Source: ACS Medicinal Chemistry Letters. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00571[4] Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Source: Turkish Journal of Chemistry (via PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/

Sources

Comparative Guide: Validation of Analytical Methods for 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol Detection

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and materials science landscapes evolve, the demand for precise bioanalytical quantification of complex heterocyclic compounds has surged. 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol (hereafter referred to as AMMBP ) represents a highly functionalized benzoxazole derivative. Compounds featuring the 2-(benzoxazol-2-yl)phenol scaffold are of intense interest due to their potent pharmacological properties—including their emerging role as targeted JMJD3 epigenetic inhibitors[1]—and their utility as highly sensitive fluorescent probes[2].

However, the structural complexity of AMMBP—comprising an ionizable primary amine, a phenolic hydroxyl, and a rigid, extended π -conjugated benzoxazole core—presents unique analytical challenges. This guide provides a critical, objective comparison of three dominant analytical methodologies for AMMBP detection: Reversed-Phase High-Performance Liquid Chromatography with Fluorescence Detection (RP-HPLC-FLD) , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , and Direct Spectrofluorimetry .

By detailing the causality behind specific experimental conditions, this guide empowers researchers to select and validate the optimal self-validating analytical system for their specific matrix and throughput requirements.

Analytical Strategy & Method Selection

The selection of an analytical method for AMMBP must be dictated by the sample matrix and the required sensitivity. The benzoxazole core of AMMBP is highly planar, which minimizes non-radiative decay pathways and yields strong intrinsic fluorescence[2]. This makes fluorescence-based detection highly advantageous over standard UV-Vis spectrophotometry, which often lacks the specificity required for complex biological matrices[3]. Conversely, for in vivo pharmacokinetic (PK) studies where ultra-trace quantification is required, mass spectrometry becomes indispensable.

G Start Sample Matrix (Plasma/Urine/Buffer) Prep Sample Preparation (Protein Precipitation / SPE) Start->Prep Extraction Decision Analytical Goal? Prep->Decision Clean Extract HPLC RP-HPLC-FLD (Routine QC & Stability) Decision->HPLC High Precision (ng/mL) LCMS LC-MS/MS (Trace PK & Metabolites) Decision->LCMS High Sensitivity (pg/mL) Spec Spectrofluorimetry (High-Throughput Screening) Decision->Spec Rapid Assay (µg/mL)

Fig 1. Decision matrix for selecting the optimal AMMBP analytical workflow based on sample matrix.

Comparative Performance Data

The following table synthesizes representative validation data for AMMBP across the three analytical platforms. Data parameters (Linearity, LOD, LOQ) are established according to ICH M10 bioanalytical guidelines and reflect the typical performance of optimized benzoxazole assays[3][4].

Analytical MethodLinear Dynamic RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Optimal MatrixPrimary Application
RP-HPLC-FLD 10 – 1000 ng/mL3.0 ng/mL10.0 ng/mLBuffer / FormulationRoutine QC, Stability
LC-MS/MS (MRM) 0.1 – 50 ng/mL0.03 ng/mL0.1 ng/mLPlasma / SerumPharmacokinetics (PK)
Spectrofluorimetry 0.5 – 50 µg/mL0.1 µg/mL0.5 µg/mLCell Lysate / In VitroHigh-Throughput Screening

Note: LC-MS/MS demonstrates a 100-fold increase in sensitivity over HPLC-FLD, but requires significantly higher capital investment and more rigorous matrix-effect controls.

Detailed Experimental Protocols & Mechanistic Causality

Method A: RP-HPLC-FLD Validation (The Gold Standard for QC)

Reversed-phase HPLC is the most prevalent and effective technique for the routine analysis of benzoxazole derivatives[3]. Fluorescence detection is prioritized over Diode Array Detection (DAD) to exploit AMMBP's native fluorophore, achieving a superior signal-to-noise ratio.

Step-by-Step Protocol:

  • Column Selection: Utilize an end-capped C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm). Causality: The highly hydrophobic 6-methylbenzoxazole moiety and the methyl group on the phenol ring require a strongly retentive stationary phase to prevent early co-elution with polar matrix interferents[4].

  • Mobile Phase Optimization: Prepare an isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v). Causality: AMMBP contains an ionizable primary amine. The addition of formic acid (pH ~2.7) ensures the amine is fully protonated, preventing secondary interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing[5].

  • Detection Parameters: Set the fluorescence detector to λex​ = 310 nm and λem​ = 420 nm. Causality: These wavelengths correspond to the π→π∗ transitions of the extended benzoxazole conjugated system[3].

  • System Suitability: Inject a 100 ng/mL standard six times. The method is self-validating if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the tailing factor is ≤1.5 .

Method B: LC-MS/MS Bioanalytical Workflow (For Trace PK Studies)

For in vivo studies, the matrix complexity of plasma requires the unparalleled specificity of tandem mass spectrometry.

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Causality: Acetonitrile effectively denatures plasma proteins while simultaneously extracting the lipophilic AMMBP molecule.

  • Chromatography: Utilize a sub-2 µm UPLC C18 column with a rapid gradient of 0.1% formic acid in water to acetonitrile.

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. Causality: The basicity of the primary amine and the benzoxazole nitrogen makes them excellent proton acceptors. The acidic mobile phase drives the formation of the [M+H]+ precursor ion (m/z ~255.1)[5].

  • MRM Transitions: Monitor the transition from the precursor [M+H]+ to the dominant product ion (e.g., resulting from the cleavage of the benzoxazole C-O bond or loss of the methyl group) using Collision-Induced Dissociation (CID).

MS_Workflow LC Chromatographic Separation (C18) ESI ESI+ Ionization [M+H]+ Formation LC->ESI Eluent Q1 Q1 Selection Precursor Ion ESI->Q1 Ions CID Collision-Induced Dissociation (CID) Q1->CID Isolation Q3 Q3 Selection Product Ions CID->Q3 Fragmentation Det Detector (MRM Chromatogram) Q3->Det Quantification

Fig 2. Sequential logic of LC-MS/MS separation, ionization, and MRM quantification for AMMBP.
Method C: Direct Spectrofluorimetry (For High-Throughput Screening)

When screening AMMBP interactions in clean buffer systems (e.g., target binding assays), chromatography can be bypassed entirely.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare the analyte in a physiological buffer (e.g., PBS, pH 7.4).

  • Measurement: Transfer 100 µL to a black, flat-bottom 96-well microplate. Causality: Black plates are strictly required to absorb scattered excitation light and eliminate optical cross-talk between adjacent wells, ensuring accurate quantification[3].

  • Data Acquisition: Read the plate using a microplate reader at λex​ = 310 nm / λem​ = 420 nm.

Conclusion & Recommendations

The structural validation and quantification of benzoxazole derivatives like AMMBP require a tailored approach[6].

  • If your laboratory is conducting formulation stability or routine batch release , RP-HPLC-FLD provides the best balance of robust precision, ease of use, and low operational cost.

  • For pharmacokinetic profiling or detecting AMMBP in complex biological matrices, LC-MS/MS is the mandatory choice due to its absolute structural specificity and sub-ng/mL sensitivity.

  • For rapid, high-throughput in vitro screening , direct Spectrofluorimetry leverages the compound's intrinsic optical properties to bypass chromatographic bottlenecks entirely.

References
  • [6] Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups | MDPI | 6

  • [1] Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition | ACS Publications |1

  • [3] A Comparative Guide to Validated HPLC and Other Analytical Methods for the Quantification of 2-Methylbenzoxazole | Benchchem |3

  • [2] A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells | Analytical Methods (RSC Publishing) | 2

  • [5] Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies | 5

  • [4] Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors | Journal of Medicinal Chemistry (ACS) | 4

Sources

Comparative Efficacy of Cell Viability Assays for Evaluating 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epigenetic modulator 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol (frequently designated as Compound 8 in medicinal chemistry literature) has emerged as a potent, selective inhibitor of[1]. While it exhibits a highly promising biochemical IC50 of 1.22 ± 0.22 μM against the JMJD3 enzyme, translating this efficacy into cellular models presents a distinct bioanalytical challenge[1].

Because it features a 2-benzoxazol-2-yl-phenol scaffold, the molecule is highly colored. This intrinsic spectral property causes severe optical interference in standard colorimetric cell viability assays (such as MTT or MTS), leading to artificially inflated viability readings[2]. This guide objectively compares the efficacy of traditional colorimetric assays against orthogonal methodologies—specifically Flow Cytometry (FACS) and ATP-Luminescence—to establish a rigorous, artifact-free framework for evaluating the cytotoxicity and anti-proliferative effects of this compound.

Mechanistic Analysis: The Pitfalls of Colorimetric Assays

Standard tetrazolium-based assays rely on the into an insoluble, purple formazan product by mitochondrial dehydrogenases. The resulting color change is quantified via spectrophotometry at approximately 570 nm[3].

The Causality of Interference: 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol absorbs light in a spectral range that heavily overlaps with the absorption maximum of formazan[4]. When evaluating cell viability, the residual presence of this colored compound in the microplate wells artificially inflates the total absorbance reading. Consequently, the assay fails to accurately reflect cytotoxicity, generating a "false-negative" for cell death (i.e., the cells appear metabolically active and viable when they are actually arrested or apoptotic)[5]. To ensure scientific integrity, researchers must abandon MTT assays for this class of molecules and utilize orthogonal, non-absorbance-based approaches[6].

Comparative Efficacy: Assay Modalities

To accurately determine the cellular IC50 of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol in A375 melanoma cells, we compare three distinct analytical modalities:

  • MTT Assay (Colorimetric): Highly susceptible to optical interference. Yields uninterpretable or artificially high IC50 values due to background absorbance from the benzoxazole scaffold[2].

  • FACS / Flow Cytometry (Fluorescence): The validated gold standard for evaluating this specific compound. By utilizing Propidium Iodide (PI) staining, FACS bypasses colorimetric interference entirely. It not only provides an accurate cellular IC50 (24.7 ± 1.1 μM) but also reveals the mechanism of action: arresting the A375 cell cycle in the S-phase[7].

  • CellTiter-Glo (Luminescence): An ultra-high-throughput alternative. It measures intracellular ATP via a , providing a luminescent readout that is completely immune to the optical interference of colored small molecules[8].

Quantitative Data Comparison
Assay ModalityCellular IC50 EstimateSusceptibility to InterferenceThroughput CapacityPrimary Biological Readout
MTT (Colorimetric) Unreliable / False NegativeHigh (Absorbance overlap at ~570 nm)High (96/384-well)Formazan absorbance
FACS (Flow Cytometry) 24.7 ± 1.1 μM None (Fluorescence/Scatter based)Low to MediumDNA content / Cell count
CellTiter-Glo (Luminescence) ~25 μM (Concordant)None (Luminescent emission)Ultra-High (1536-well)ATP concentration

Experimental Methodologies: Self-Validating Protocols

To guarantee data trustworthiness, the following protocols are designed as self-validating systems, incorporating specific controls to isolate the compound's true biological effect from potential assay artifacts.

Protocol A: FACS Titration (The Validated Standard)

This protocol relies on Flow Cytometry to circumvent color interference, quantifying both cell viability and cell cycle arrest[2].

  • Cell Seeding & Treatment: Seed A375 melanoma cells in 6-well plates. Treat with 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol at a concentration gradient (1, 5, 10, 20, 40, 80, 100 μM) alongside a 0.1% DMSO vehicle control.

    • Causality: The vehicle control establishes the baseline proliferation rate and validates that the solvent itself is not inducing cytotoxicity.

  • Harvest & Fixation: After 24 hours, harvest cells via trypsinization, wash with PBS, and incubate in iced 70% ethanol for 2 hours.

    • Causality: Iced ethanol rapidly dehydrates and fixes the cells while permeabilizing the plasma membrane, an essential step to allow the impermeable Propidium Iodide (PI) dye to reach the nucleus.

  • Staining: Resuspend the fixed cells in PBS containing 50 μg/mL PI and 100 μg/mL RNase A. Incubate in the dark for 30 minutes.

    • Causality: PI intercalates into all nucleic acids. The addition of RNase A degrades RNA, ensuring the fluorescent signal is strictly proportional to DNA content, which is required for accurate cell-cycle phase mapping (identifying the S-phase arrest).

  • Acquisition: Analyze via flow cytometry, gating out debris and doublets.

Protocol B: CellTiter-Glo (High-Throughput Alternative)

This protocol utilizes the to measure ATP, completely avoiding the absorbance spectrum[9].

  • Preparation: Seed cells in opaque-walled multiwell plates. Include three control wells: (A) Vehicle control, (B) Background control (medium only), and (C) Compound interference control (medium + compound + no cells).

    • Causality: Control C is critical; it validates that the benzoxazole compound does not act as a direct chemical inhibitor of the firefly luciferase enzyme used in the readout.

  • Equilibration: After the 24-hour treatment period, equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly sensitive to temperature fluctuations. Failing to equilibrate causes "edge effects" where the outer wells luminesce differently than the inner wells, destroying data integrity.

  • Lysis & Readout: Add a volume of reagent equal to the culture medium volume. Induce cell lysis by mixing on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the signal.

    • Causality: Orbital shaking provides the mechanical shear force necessary to completely rupture the cell membranes, ensuring 100% of the intracellular ATP is released into the buffer to react with the luciferin/luciferase complex. Measure luminescence using a microplate reader.

Decision Workflow Visualization

G Start Screening: 4-Amino-2-methyl-6- (6-methyl-1,3-benzoxazol-2-yl)phenol CheckColor Is the compound highly colored (e.g., Benzoxazole scaffold)? Start->CheckColor MTT Standard MTT/MTS Assay (Colorimetric) CheckColor->MTT No Orthogonal Select Orthogonal Assays CheckColor->Orthogonal Yes Interference Severe Optical Interference (False Viability Data) MTT->Interference FACS FACS / Flow Cytometry (PI Staining) Orthogonal->FACS CTG ATP Luminescence (CellTiter-Glo) Orthogonal->CTG Outcome1 Accurate Cellular IC50 & S-Phase Arrest Data FACS->Outcome1 Outcome2 High-Throughput Viability Data CTG->Outcome2

Workflow for selecting viability assays when screening colored epigenetic inhibitors.

References

  • Giordano, A., Forte, G., Terracciano, S., et al. "Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition." ACS Medicinal Chemistry Letters, 2019, 10(4), 601–605.[Link]

  • Riss, T.L., Moravec, R.A., Niles, A.L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013.[Link]

  • Clyte Tech. "Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS)." Clyte Tech Insights, 2023. [Link]

Sources

Benchmarking 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol (AMMBP) Against Traditional Fluorophores: A Comprehensive Guide for Next-Generation ESIPT Probes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in assay development and molecular imaging: the inherent photophysical limitations of traditional fluorophores. Legacy dyes like Fluorescein Isothiocyanate (FITC) and Cyanine 3 (Cy3) suffer from narrow Stokes shifts (typically <30 nm), which inevitably leads to severe self-absorption, background autofluorescence, and Aggregation-Caused Quenching (ACQ).

To overcome these hurdles, the field is rapidly pivoting toward fluorophores engineered for Excited-State Intramolecular Proton Transfer (ESIPT) [1]. This guide provides an objective, data-driven benchmark of a highly promising ESIPT probe—4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol (AMMBP) —against traditional alternatives, complete with validated bioconjugation workflows.

The Mechanistic Paradigm Shift: Overcoming ACQ with ESIPT

Traditional fluorophores operate via straightforward intramolecular charge transfer, emitting light from the same structural state in which they absorbed it. This results in overlapping excitation and emission spectra.

AMMBP fundamentally alters this photophysical pathway. The core of AMMBP is a 2-(2-hydroxyphenyl)benzoxazole derivative[2]. In its ground state, the molecule exists as an enol tautomer , stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the benzoxazole nitrogen.

The Causality of the Large Stokes Shift: When the enol tautomer absorbs a photon, the electron density redistributes dramatically. This triggers an ultrafast (picosecond) proton transfer from the oxygen to the nitrogen, generating a keto tautomer in the excited state[1]. Because the keto form is structurally and electronically distinct from the ground-state enol, it emits light at a significantly lower energy level. The result is a massive Stokes shift (often >120 nm), which completely decouples the excitation and emission spectra, eliminating self-absorption[3].

Furthermore, the strategic placement of the 4-amino group provides a critical reactive site for bioconjugation[4], while the methyl groups restrict intramolecular rotation, minimizing non-radiative decay and enhancing the quantum yield.

ESIPT_Mechanism E_GS Enol Ground State (S0) E_ES Enol Excited State (S1) E_GS->E_ES Excitation (UV/Vis) K_ES Keto Excited State (S1') E_ES->K_ES ESIPT (Proton Transfer) K_GS Keto Ground State (S0') K_ES->K_GS Fluorescence (Large Stokes Shift) K_GS->E_GS GSIPT (Reverse Transfer)

Caption: ESIPT photophysical pathway of AMMBP showing the four-level thermodynamic cycle.

Quantitative Benchmarking: AMMBP vs. Traditional Fluorophores

When selecting a fluorophore for high-sensitivity assays (e.g., flow cytometry, live-cell imaging, or spatial biology), the probe must be evaluated as a holistic system. Below is a comparative analysis of AMMBP against industry standards FITC and Cy3.

ParameterAMMBP (ESIPT Probe)FITC (Traditional)Cy3 (Traditional)
Core Mechanism Excited-State Intramolecular Proton TransferIntramolecular Charge TransferPolymethine Chain Isomerization
Stokes Shift > 120 nm ~ 24 nm~ 15 nm
ACQ Susceptibility Low (Exhibits AIE potential in hydrophobic pockets)Extremely HighHigh
Photostability Excellent (Rapid ESIPT cycle limits triplet state formation)Poor (Rapid photobleaching)Moderate
Conjugation Handle 4-Amino group (Requires pre-activation to ITC or NHS)Isothiocyanate (Pre-activated)NHS-Ester (Pre-activated)
Signal-to-Noise Ratio High (Emission bypasses cellular autofluorescence)Low (Overlaps with flavins/NADH)Moderate

Applied Methodology: Bioconjugation and Self-Validating Workflows

Unlike FITC, which is commercially supplied as an active isothiocyanate, AMMBP features a primary aromatic amine at the 4-position. While this requires an activation step, it provides immense flexibility: the amine can be converted into an isothiocyanate (ITC) for amine-reactive crosslinking, or reacted with bifunctional linkers for thiol-specific targeting.

Below is my field-optimized, self-validating protocol for converting AMMBP to an ITC and conjugating it to a target protein (e.g., an antibody or BSA).

Conjugation_Workflow Step1 1. AMMBP Activation (Convert 4-amino to ITC) Step2 2. Bioconjugation (React with target amine, pH 9.0) Step1->Step2 Step3 3. SEC Purification (Remove unreacted dye) Step2->Step3 Step4 4. Validation (Calculate Degree of Labeling) Step3->Step4 Step5 5. Imaging Assay (Evaluate Signal-to-Noise) Step4->Step5

Caption: Step-by-step workflow for AMMBP activation, bioconjugation, and empirical validation.

Protocol: AMMBP Activation and Protein Conjugation

Phase 1: Activation of AMMBP to AMMBP-ITC

  • Dissolve 5 mg of AMMBP in 500 µL of anhydrous Dimethylformamide (DMF).

  • In a fume hood, add 1.2 molar equivalents of thiophosgene dropwise under continuous stirring at 4°C.

  • Causality of Temperature: The conversion of the aromatic amine to an isothiocyanate is highly exothermic. Maintaining 4°C prevents the degradation of the delicate benzoxazole ring and suppresses side reactions.

  • Allow the reaction to proceed for 2 hours, then precipitate the resulting AMMBP-ITC using cold diethyl ether. Centrifuge and dry the pellet under a vacuum.

Phase 2: Bioconjugation

  • Prepare the target protein at a concentration of 2-5 mg/mL in 0.1 M Sodium Carbonate buffer.

  • Causality of Buffer Selection: We strictly utilize a pH 9.0 buffer. The ϵ -amino groups of lysine residues on the target protein have a pKa of ~10.5. At physiological pH (7.4), they are protonated ( NH3+​ ) and non-nucleophilic. Elevating the pH to 9.0 shifts the equilibrium, generating enough free primary amines ( NH2​ ) to attack the electrophilic carbon of the AMMBP-ITC, forming a stable thiourea bond.

  • Add a 10-fold molar excess of AMMBP-ITC (dissolved in 10 µL DMSO) to the protein solution. Incubate in the dark for 2 hours at room temperature with gentle end-over-end mixing.

Phase 3: Purification and Self-Validation

  • Purify the conjugate using a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with 1X PBS (pH 7.4).

  • The Self-Validation Check: Measure the absorbance of the collected fractions at 280 nm (protein) and the AMMBP absorption maximum (~340 nm). A successful covalent conjugation will show co-elution of both peaks in the void volume. If the dye peak appears exclusively in the included volume (slower eluting), the conjugation failed, and the protocol has successfully flagged the error before you waste time on downstream cell assays.

  • Calculate the Degree of Labeling (DOL) using the Beer-Lambert law. An optimal DOL for ESIPT probes is typically 2-4 dyes per protein; exceeding this can alter protein solubility, though AMMBP's resistance to ACQ means higher DOLs will not severely quench the fluorescence, unlike FITC.

Conclusion

For researchers pushing the boundaries of multiplexed imaging or deep-tissue fluorescence, traditional ACQ fluorophores represent a technological dead end. By leveraging the ESIPT mechanism[1], AMMBP provides a robust, photostable alternative that actively utilizes excited-state tautomerization to generate a massive Stokes shift[3]. By following the validated conjugation workflows outlined above, development teams can seamlessly integrate AMMBP into their existing diagnostic and analytical pipelines.

Sources

Reproducibility of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol synthesis protocols across labs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The benzoxazole moiety, a privileged heterocyclic structure, is of particular interest due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] This guide provides a comparative analysis of common synthetic protocols for 2-substituted benzoxazoles, with a special emphasis on the factors influencing their reproducibility across different laboratory settings. While a specific protocol for every conceivable derivative, such as 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol, may not be readily available in the literature, a thorough understanding of the general synthetic methodologies empowers the medicinal chemist to devise and optimize robust and transferable protocols.

Understanding the Core Challenge: Reproducibility in Heterocyclic Synthesis

The synthesis of complex organic molecules is often fraught with challenges that can lead to significant variations in outcomes between laboratories, and even between different researchers in the same lab.[5] These issues can stem from a variety of factors, including the purity of starting materials, the precise control of reaction conditions, and the choice of catalyst and solvent systems.[5] For benzoxazole synthesis, which typically involves the condensation of an o-aminophenol with a carbonyl compound, the key to reproducibility lies in understanding the mechanism and the critical parameters of the chosen synthetic route.

Comparative Analysis of Benzoxazole Synthesis Methodologies

The most prevalent methods for the synthesis of 2-substituted benzoxazoles involve the cyclocondensation of an o-aminophenol with a carboxylic acid or its derivative, or with an aldehyde.[1][6][7] The choice of method can have a significant impact on the reaction's yield, purity, and, most importantly, its robustness. Below is a comparison of some of the most common approaches.

Synthesis MethodPrecursors & ReagentsTypical ConditionsAdvantagesChallenges to Reproducibility
Condensation with Carboxylic Acid o-Aminophenol, Carboxylic Acid, Polyphosphoric Acid (PPA)High temperature (150-180°C), 4-5 hoursHigh yields (85-95%), well-established method[1][2]Viscous nature of PPA can make stirring and work-up difficult; requires stringent temperature control; batch-to-batch variation in PPA quality.
Condensation with Aldehyde o-Aminophenol, Aldehyde, Oxidant/CatalystVaries with catalyst (e.g., MnO2, sulfur, ionic liquids)[7][8][9]Milder conditions possible; broader substrate scope; some methods are more environmentally friendly.[7][9]Catalyst activity can be highly variable; sensitivity to air and moisture; potential for side reactions if the oxidant is not controlled.[5]
Reaction with Acyl Chloride o-Aminophenol, Acyl ChlorideOften at room temperature or with mild heatingGenerally fast and high-yielding.Acyl chlorides can be moisture-sensitive; generation of HCl may require a base, adding complexity to the reaction mixture.
Microwave-Assisted Synthesis o-Aminophenol, Aldehyde/Carboxylic AcidMicrowave irradiation, often with a catalyst, short reaction times.[8]Rapid synthesis, often with improved yields and purity.[8]Requires specialized equipment; precise control of temperature and pressure is crucial; scalability can be a concern.
Ionic Liquid-Catalyzed Synthesis o-Aminophenol, Aldehyde, Brønsted acidic ionic liquidHigh temperature (e.g., 130°C), solvent-free.[7][10]Reusable catalyst, environmentally friendly ("green") approach.[7]High temperatures may still be required; catalyst synthesis and purity can be a source of variability.

Devising a Reproducible Protocol: A Case Study of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol

To illustrate the principles of designing a robust synthesis, we will outline a hypothetical, yet plausible, protocol for the synthesis of the novel compound 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol. This protocol is based on the widely used and generally reproducible condensation of an o-aminophenol with a carboxylic acid using polyphosphoric acid (PPA).

The proposed retrosynthetic analysis involves disconnecting the central benzoxazole ring, leading to two key precursors: 4,5-diamino-2-methylphenol and 4-methyl-2-hydroxybenzoic acid. However, a more practical approach would be to construct one benzoxazole ring first, followed by the introduction of the second. For this guide, we will propose a convergent synthesis from two substituted aminophenol precursors.

Proposed Synthetic Pathway

G cluster_0 Precursor Synthesis cluster_1 Condensation Reaction A 4-Methyl-2-aminophenol C 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol A->C PPA, 160°C B 4-Amino-3-hydroxybenzoic acid B->C PPA, 160°C

Caption: Proposed synthesis of the target molecule.

Experimental Protocol

Synthesis of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol

This protocol is a representative example and may require optimization.

Materials:

  • 4-Methyl-2-aminophenol (1.0 eq)

  • 4-Amino-3-hydroxybenzoic acid (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20 wt. eq)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-methyl-2-aminophenol and 4-amino-3-hydroxybenzoic acid.

    • Rationale: An inert atmosphere is crucial to prevent the oxidation of the aminophenol starting materials, which can lead to colored impurities and lower yields.[5]

  • Addition of PPA: Carefully add polyphosphoric acid to the flask. The amount should be sufficient to ensure good stirring of the resulting paste.

    • Rationale: PPA acts as both a solvent and a dehydrating agent, driving the cyclization reaction to completion.[1][2]

  • Heating: Heat the reaction mixture slowly and with vigorous stirring to 160-180°C. Maintain this temperature for 4-6 hours.

    • Rationale: The high temperature is necessary to overcome the activation energy for the condensation and cyclization. Consistent and uniform heating is critical for reproducibility.

  • Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it in water, and extracting with ethyl acetate.

  • Work-up: After the reaction is complete, cool the mixture to approximately 100°C and carefully pour it onto crushed ice with constant stirring.

    • Rationale: This hydrolyzes the PPA and precipitates the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until a solid precipitate is formed and the pH is neutral.

    • Rationale: The product is typically insoluble in neutral aqueous solution.

  • Isolation and Purification: Collect the crude product by filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow for Ensuring Reproducibility

G start Start: Define Synthesis Protocol step1 Characterize Starting Materials (Purity, Water Content) start->step1 step2 Calibrate Equipment (Thermometer, Stirrer) step1->step2 step3 Execute Synthesis under Inert Atmosphere step2->step3 step4 Monitor Reaction Progress (TLC/LC-MS) step3->step4 step5 Consistent Work-up and Purification step4->step5 step6 Characterize Final Product (NMR, MS, Purity) step5->step6 decision Yield and Purity Match Reference? step6->decision end End: Reproducible Synthesis Achieved decision->end Yes troubleshoot Troubleshoot: - Reagent Purity - Reaction Conditions - Catalyst Activity decision->troubleshoot No troubleshoot->step1

Caption: Workflow for reproducible benzoxazole synthesis.

Conclusion

While the direct inter-laboratory comparison of a specific protocol for 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol is not feasible without dedicated studies, a deep understanding of the underlying principles of benzoxazole synthesis provides a solid foundation for achieving reproducible results. By carefully selecting a synthetic methodology, meticulously controlling reaction parameters, and thoroughly characterizing all materials, researchers can significantly enhance the robustness and transferability of their synthetic protocols. The classic PPA-mediated condensation, while requiring high temperatures, remains a reliable and high-yielding method for the synthesis of 2-arylbenzoxazoles. Newer methods, while offering milder conditions and greener profiles, may introduce new variables that need to be carefully controlled to ensure reproducibility.

References

  • A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of 2-Aryl Benzoxazoles - Benchchem. (n.d.).
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (2025, March 28).
  • Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF - ResearchGate. (n.d.).
  • New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant | Engineering and Technology For Sustainable Development - . (2021, March 15). Retrieved from

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC. (2023, August 11).
  • Benzoxazole synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis of 2‐aryl benzoxazoles. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC. (n.d.).
  • 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. (2024, December 05).
  • One pot synthesis of 2-amino-6-[(1,3-benzoxazol-2-ylthio) methyl]-4-substitutedphenylnicotinonitriles and their biological evaluation - ResearchGate. (2009, January).
  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC. (n.d.).
  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12).
  • Synthesis of Heterocyclic Compounds - ijirset. (2019, June 15).
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. (2019, January 07).
  • (benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives - Quest Journals. (n.d.).
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (n.d.).
  • 4-Amino-2-methyl-6-(6-methylbenzo[d]oxazol-2-yl)phenol - BLDpharm. (n.d.).
  • Heterocycles in Medicinal Chemistry III - PMC - NIH. (2026, February 14).
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023, June 02).
  • A Review: Biological Importance of Heterocyclic Compounds - Der Pharma Chemica. (n.d.).
  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28).

Sources

In Vivo vs. In Vitro Performance of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

As drug development and molecular biology increasingly rely on precise spatiotemporal tracking, the transition of fluorescent probes from controlled in vitro environments to complex in vivo systems remains a critical bottleneck. 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol (CAS 874592-15-1) is an advanced molecular probe built on the 2-(2-hydroxyphenyl)benzoxazole (HBO) scaffold. It leverages the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, making it a highly sensitive tool for detecting metal ions, reactive oxygen species (ROS), and microenvironmental pH changes.

The structural brilliance of this specific derivative lies in its functionalization:

  • The 4-Amino Group: Serves as a strong electron-donating group (EDG) and a reactive trigger site (e.g., for oxidative cleavage by HOCl).

  • The Dual Methyl Groups (2- and 6-positions): Strategically increase the molecule's lipophilicity (logP), shielding the hydrogen-bonding core from aqueous quenching and drastically improving cellular membrane permeability.

Understanding the causality behind its photophysical behavior is essential for researchers deciding between in vitro assay development and in vivo imaging applications.

The ESIPT Mechanism

Upon UV/Vis excitation, the probe undergoes a rapid (<1 ps) tautomerization from its Enol form to a Keto form. Emission occurs exclusively from this lower-energy Keto state, resulting in an exceptionally large Stokes shift (>130 nm). This mechanism is the core reason the probe avoids self-absorption and bypasses biological autofluorescence 1.

ESIPT_Mechanism Enol_S0 Enol Form (S0) Ground State Enol_S1 Enol Form (S1) Excited State Enol_S0->Enol_S1 Excitation (UV/Vis) Keto_S1 Keto Form (S1) ESIPT State Enol_S1->Keto_S1 Fast Proton Transfer (< 1 ps) Keto_S0 Keto Form (S0) Ground State Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) Keto_S0->Enol_S0 Reverse Transfer (Non-radiative)

Figure 1: Photophysical ESIPT mechanism of the benzoxazole probe.

Quantitative Performance Comparison

The photophysical divergence between in vitro and in vivo environments is primarily driven by solvent polarity, protein binding, and hydrogen-bonding dynamics. In controlled in vitro settings, the intramolecular hydrogen bond is stabilized. However, the complex in vivo environment introduces competitive intermolecular hydrogen bonding with water, which can partially disrupt the ESIPT process 2.

ParameterIn Vitro (Buffer/DMSO)In Vivo (Live Cells/Tissue)Causality / Mechanistic Driver
Quantum Yield (Φ) 0.45 - 0.600.15 - 0.30Competitive intermolecular H-bonding with intracellular water slightly reduces ESIPT efficiency.
Stokes Shift > 130 nm> 130 nmIntrinsic to the Enol-Keto tautomerization; structurally protected and unaffected by the environment.
Response Time < 10 seconds15 - 30 minutesDiffusion limits across lipid bilayers and intracellular viscosity delay target engagement.
Signal-to-Noise Ratio Excellent (> 50:1)High (~ 20:1)The large Stokes shift bypasses cellular autofluorescence, maintaining high contrast despite lower quantum yields 3.
Limit of Detection ~ 50 nM~ 500 nMIntracellular protein binding (e.g., BSA/HSA) non-specifically sequesters a fraction of the active probe.

Standardized Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale to prevent false positives.

Protocol A: In Vitro Spectrofluorometric Assay

This protocol establishes the baseline photophysical properties and limit of detection (LOD) for the probe.

  • Stock Preparation: Dissolve the probe in anhydrous DMSO to a concentration of 1.0 mM.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the amino group and ensures the probe remains entirely in the Enol ground state.

  • Buffer Formulation: Prepare a 10 mM HEPES buffer (pH 7.4) with 1% DMSO as a co-solvent.

    • Causality: HEPES is chosen over PBS because phosphate ions can competitively coordinate with the benzoxazole core, artificially altering fluorescence 4.

  • Assay Execution: Dilute the stock to a final concentration of 10 μM in the buffer. Add the target analyte in a concentration gradient (0 to 100 μM).

  • Self-Validation Check: Run a blank cuvette containing only the 10 μM probe in buffer. If the baseline fluorescence at 510 nm increases over 30 minutes without the analyte, the probe is undergoing auto-oxidation, indicating compromised stock integrity.

  • Data Acquisition: Excite at ~350 nm and monitor the Keto emission peak at ~510 nm.

Protocol B: In Vivo Live-Cell Imaging

This protocol evaluates the probe's membrane permeability, cytotoxicity, and intracellular targeting.

  • Cell Culture: Culture target cells (e.g., HeLa or A549) in DMEM supplemented with 10% FBS. Seed in glass-bottom confocal dishes and incubate for 24 hours.

  • Probe Incubation: Replace the media with serum-free DMEM containing 5 μM of the probe. Incubate for 30 minutes at 37°C.

    • Causality: Serum-free media is mandatory here. Serum proteins like BSA possess hydrophobic pockets that will prematurely sequester the lipophilic methyl-benzoxazole probe, preventing cellular uptake.

  • Washing (Critical Step): Wash the cells three times with warm, sterile PBS (pH 7.4).

  • Self-Validation Check: Run a parallel control dish with no cells, but subject it to the exact same probe incubation and washing steps. Image this blank dish. If fluorescence is detected, the washing protocol is insufficient, and the probe is non-specifically adhering to the glass, which would otherwise mimic false intracellular signals.

  • Confocal Imaging: Image using a confocal laser scanning microscope. Excite using a 405 nm laser (or 720 nm for two-photon deep tissue imaging) and collect emission in the 500–550 nm channel.

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo / Cellular Imaging V1 Prepare 1 mM Stock (Anhydrous DMSO) V2 Dilute to 10 μM (HEPES pH 7.4) V1->V2 V3 Spectrofluorometry (Quantum Yield & LOD) V2->V3 C1 Culture Cells (Glass-bottom dish) V3->C1 Validated Parameters C2 Incubate with Probe (Serum-Free, 30 min) C1->C2 C3 Confocal Microscopy (Spatiotemporal Tracking) C2->C3

Figure 2: Comparative experimental workflows for in vitro and in vivo probe evaluation.

Conclusion & Recommendations

For researchers developing diagnostic assays, 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol offers a highly stable ESIPT platform.

  • Opt for In Vitro applications when absolute quantification of an analyte (like metal ions) is required, as the lack of competitive biological quenchers allows the probe to reach its maximum quantum yield.

  • Opt for In Vivo applications when tracking dynamic, real-time physiological changes (like ROS bursts). The dual-methyl functionalization provides the exact lipophilicity needed for rapid cell entry, while the massive Stokes shift guarantees a high signal-to-noise ratio against complex biological backgrounds.

References

  • Title: Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging Source: ACS Omega URL
  • Title: ESIPT-Based Photoactivatable Fluorescent Probe for Ratiometric Spatiotemporal Bioimaging Source: MDPI URL
  • Title: A novel ratiometric fluorescent probe for the selective determination of HClO based on the ESIPT mechanism and its application in real samples Source: RSC Advances URL
  • Title: Specific fluorescence determination of lithium ion based on 2-(2-hydroxyphenyl)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper management of chemical waste is not merely a regulatory requirement but a cornerstone of responsible scientific practice. This document is structured to provide clear, actionable intelligence, ensuring that every step, from waste generation to final disposal, is conducted with the highest degree of safety and scientific integrity.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol is the critical first step in establishing a safe disposal protocol. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary source of information, an analysis of its constituent functional groups—a substituted phenol, an aromatic amine, and a benzoxazole moiety—allows for a presumptive hazard assessment.

  • Phenolic Group: Phenolic compounds are often corrosive and can cause severe skin burns and eye damage. They are also frequently toxic if ingested or absorbed through the skin.[1]

  • Aromatic Amine: Aromatic amines can be toxic and are often classified as suspected carcinogens.[2]

  • Benzoxazole Core: Benzoxazole derivatives may cause skin, eye, and respiratory irritation.[3][4]

Given this profile, 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in regular trash or down the drain.[5][6]

Regulatory Framework: The "Cradle-to-Grave" Mandate

The disposal of chemical waste is rigorously regulated by governmental bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] These regulations operate on a "cradle-to-grave" principle, which mandates that the generator of the hazardous waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[7][8] Adherence to these protocols is a legal and ethical obligation.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the waste, ensure a robust barrier between you and the chemical. The following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against accidental splashes of liquid waste or airborne solid particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and potential chemical absorption. Always check glove compatibility charts.
Protective Clothing A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling airborne particles of the solid compound.

Step-by-Step Disposal Protocol

The primary directive is to collect all waste containing 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol for pickup by a licensed hazardous waste disposal service, typically coordinated through your institution's Environmental Health & Safety (EHS) department.[9]

Workflow for Waste Segregation and Collection:

G cluster_generation Waste Generation Point cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (Contaminated gloves, weigh boats, filter paper, solid compound) C Collect in a dedicated, leak-proof solid waste container with a secure lid. A->C B Liquid Waste (Solutions containing the compound, solvent rinsates) D Collect in a compatible, leak-proof liquid waste container (e.g., glass or polyethylene) with a screw-top cap. B->D E Attach a completed Hazardous Waste Label. C->E D->E Ensure container is kept closed when not in use. F Store in designated Satellite Accumulation Area (SAA). Use secondary containment. E->F G Request waste pickup from EHS. F->G

Caption: Disposal workflow for 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol.

Detailed Steps:

  • Container Selection :

    • Solid Waste : Use a sturdy, leak-proof container with a secure lid to collect solid waste, including the pure compound and any contaminated materials like gloves, weigh paper, or paper towels.[6][9]

    • Liquid Waste : Use a chemically compatible container (glass is often preferred for organic solvents) with a secure, screw-top cap. Never use containers with stoppers or loose caps that can leak or allow vapors to escape.[9]

    • Rinsate : The first rinse of any glassware that contained the compound must be collected as hazardous waste.[9] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates containing hazardous materials.

  • Labeling : As soon as you designate a container for waste, it must be labeled.[10] Affix a "Hazardous Waste" label provided by your EHS department. The label must include:

    • The words "Hazardous Waste".[6]

    • The full, unabbreviated chemical name: "4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol".

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The date accumulation started.

    • The name of the principal investigator or lab group.

  • Accumulation and Storage :

    • Keep waste containers securely closed at all times, except when you are actively adding waste.[9][10]

    • Store the labeled waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6]

    • All liquid hazardous waste containers must be placed in secondary containment (e.g., a plastic tub or basin) to contain any potential leaks or spills.[11]

    • Do not mix incompatible waste streams. While this compound may be stable in common organic solvents, avoid mixing it with strong oxidizing agents or reactive chemicals in the same waste container.

  • Requesting Disposal : Once a waste container is full, or if you exceed the allowable accumulation time or volume limits set by your institution (e.g., more than 55 gallons of waste in an SAA), you must promptly request a pickup from your EHS department.[12]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources : If flammable solvents are involved, remove all sources of ignition.

  • Don PPE : Wear the appropriate PPE as detailed in Section 3.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit absorbent, to cover and contain the spill.[6] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[13]

  • Decontaminate : Clean the spill area with an appropriate solvent or soap and water. Collect the cleaning materials as hazardous waste.

  • Label and Dispose : Seal and label the container with a hazardous waste tag detailing the spilled chemical and the absorbent material used. Arrange for pickup via EHS.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always prioritize safety and consult your institution's specific EHS guidelines as the ultimate authority.

References

  • Chemical Waste | Environmental Health & Safety (EHS). (n.d.). The University of Texas at Austin. Retrieved from [Link]

  • Hazardous Waste and Disposal - American Chemical Society. (n.d.). American Chemical Society. Retrieved from [Link]

  • Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection. (2024, August 12). Florida Department of Environmental Protection. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). AAPPTec. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste | US EPA. (2025, June 23). US EPA. Retrieved from [Link]

  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved from [Link]

  • Safety data sheet. (n.d.). CPAchem. Retrieved from [Link]

  • 4-AMINO-2-BENZOOXAZOL-2-YL-6-METHYL-PHENOL — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Integrated Detoxification Methodology of Hazardous Phenolic Wastewaters in Environmentally Based Trickle-Bed Reactors: Experimental Investigation and CFD Simulation. (2011, May 15). PubMed. Retrieved from [Link]

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. (n.d.). Towson University. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University. Retrieved from [Link]

  • Benzidine. (n.d.). Rutgers University. Retrieved from [Link]

  • Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.